4-Azoniaspiro[3.5]nonan-2-ol;chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-azoniaspiro[3.5]nonan-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8,10H,1-7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHOOISVAOJLPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(CC1)CC(C2)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15285-58-2 | |
| Record name | 2-Hydroxy-4-azoniaspiro[3,5]nonane chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-Azoniaspiro[3.5]nonan-2-ol;chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azoniaspiro[3.5]nonan-2-ol;chloride is a quaternary ammonium compound featuring a unique spirocyclic structure. This guide provides a summary of its core basic properties, drawing from available chemical literature and supplier data. The compound is primarily recognized as a synthetic intermediate in the pharmaceutical industry, notably in the synthesis of Arimoclomol Maleic Acid, a drug candidate for amyotrophic lateral sclerosis.[1][2] Its spirocyclic nature and the presence of a hydroxyl group suggest potential for further chemical modifications and investigations into its biological activity.[1]
Chemical and Physical Properties
Quantitative data on the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes the known information.
| Property | Value | Source |
| CAS Number | 15285-58-2 | [1] |
| Molecular Formula | C₈H₁₆ClNO | [1] |
| Molecular Weight | 177.67 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| InChI Key | WUHOOISVAOJLPM-UHFFFAOYSA-M | [1] |
Synthesis and Reactivity
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible scientific literature. However, the synthesis of azoniaspiro compounds generally involves cyclization reactions.[1] One described method for similar compounds involves the base-mediated cyclization of linear diamine precursors that contain hydroxyl and tertiary amine functionalities.[1] For instance, reacting a piperidine derivative with a dihaloalkane can lead to the formation of the spirocyclic quaternary ammonium core.[1][4]
The following diagram illustrates a generalized workflow for the synthesis of a spiro quaternary ammonium salt.
Reactivity
As a quaternary ammonium salt with a hydroxyl group, this compound can be expected to undergo reactions typical for these functional groups. The hydroxyl group can participate in oxidation, reduction, and substitution reactions.[1] The quaternary ammonium nature of the molecule makes it a stable cation.
Biological Activity and Mechanism of Action
Potential Antimicrobial Properties
While specific studies on the antimicrobial activity of this compound are not detailed in the available literature, quaternary ammonium compounds, as a class, are known for their antimicrobial properties.[5] The proposed mechanism of action for these compounds generally involves the disruption of microbial cell membranes.[1] The positively charged nitrogen atom is thought to interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis.
Hypothetical Signaling Pathway for Antimicrobial Action
The following diagram illustrates a generalized, hypothetical signaling pathway for the antimicrobial action of a quaternary ammonium compound. It is important to note that this is a representative model and has not been specifically validated for this compound.
Applications in Drug Development
The primary documented application of this compound is as a key intermediate in the synthesis of Arimoclomol.[1][2] Arimoclomol is a drug candidate that has been investigated for the treatment of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[2] The use of this spirocyclic compound in the synthesis of a complex drug molecule highlights its utility as a building block in medicinal chemistry.
The following diagram outlines the logical relationship of this compound as an intermediate in drug synthesis.
Conclusion
This compound is a spirocyclic quaternary ammonium compound with a recognized role as a synthetic intermediate in pharmaceutical manufacturing. While its basic chemical identity is established, a comprehensive public profile of its physicochemical properties, detailed synthetic protocols, and specific biological activities remains limited. Further research into this molecule could uncover novel applications, particularly leveraging its unique spirocyclic scaffold and hydroxyl functionality for the development of new chemical entities. Researchers and drug development professionals are encouraged to consider this compound as a potentially valuable, albeit under-characterized, building block for organic synthesis.
References
Technical Guide: Synthesis and Characterization of 4-Azoniaspiro[3.5]nonan-2-ol;chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Azoniaspiro[3.5]nonan-2-ol;chloride, a quaternary ammonium compound with a unique spirocyclic architecture. The document details a proposed synthetic pathway, outlines key characterization methodologies, and presents relevant physicochemical properties. Furthermore, it contextualizes the compound's significance as a reagent in the synthesis of Arimoclomol, a therapeutic agent for Niemann-Pick disease type C, and illustrates the associated heat shock response signaling pathway. This guide is intended to serve as a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound (CAS No. 15285-58-2) is a spirocyclic quaternary ammonium salt that has garnered interest in the pharmaceutical industry. Its rigid, three-dimensional structure and the presence of a hydroxyl group make it a valuable intermediate in the synthesis of more complex molecules.[1] Notably, it serves as a key reagent in the preparation of Arimoclomol, a drug that has shown therapeutic potential in treating lysosomal storage disorders such as Niemann-Pick disease type C.[2][3] This document provides an in-depth guide to the synthesis and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The molecular weight has been calculated based on the chemical formula C8H16ClNO.
| Property | Value | Reference |
| CAS Number | 15285-58-2 | [1] |
| Molecular Formula | C8H16ClNO | [1] |
| Molecular Weight | 177.67 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Soluble in chloroform and carbon tetrachloride | [4] |
Synthesis of this compound
While specific, detailed synthetic protocols for this compound are not widely published, a plausible and efficient synthesis can be proposed based on established methods for the formation of azaspirocycles. The most documented approach involves the base-mediated intramolecular cyclization of a suitable precursor.[1]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 1-piperidineethanol. The overall reaction is depicted below:
Step 1: Chlorination of 1-piperidineethanol to yield 1-(2-chloroethyl)piperidin-3-ol hydrochloride. Step 2: Intramolecular cyclization under basic conditions to form the desired this compound.
Experimental Protocol
Step 1: Synthesis of 1-(2-chloroethyl)piperidin-3-ol hydrochloride
-
To a solution of 1-piperidineethanol (1 equiv.) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equiv.) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield 1-(2-chloroethyl)piperidin-3-ol hydrochloride.
Step 2: Synthesis of this compound
-
Suspend 1-(2-chloroethyl)piperidin-3-ol hydrochloride (1 equiv.) in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, for example, potassium carbonate (2.5 equiv.), to the suspension.
-
Heat the mixture to reflux and maintain for 24-48 hours.
-
Monitor the formation of the spirocycle by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a solid.[1]
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are summarized in Table 2.
| Technique | Predicted Chemical Shifts (ppm) | Assignment |
| ¹H NMR | ~4.5-5.0 | CH-OH |
| ~3.5-4.0 | CH₂-N⁺ | |
| ~2.5-3.0 | CH₂ adjacent to spiro carbon | |
| ~1.5-2.0 | Piperidine ring CH₂ | |
| Variable | OH | |
| ¹³C NMR | ~70-75 | Spiro C-N⁺ |
| ~65-70 | C-OH | |
| ~50-60 | CH₂-N⁺ | |
| ~20-30 | Piperidine ring CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key predicted absorption bands are listed in Table 3.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) |
| C-H stretch | 2850-3000 |
| C-O stretch | 1050-1150 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Technique | Predicted m/z | Assignment |
| ESI-MS | ~142.12 | [M]⁺ (C₈H₁₆NO)⁺ |
Biological Context: Role in Arimoclomol Synthesis and Signaling Pathway
This compound is a crucial intermediate in the synthesis of Arimoclomol.[3] Arimoclomol is a heat shock protein co-inducer that has been investigated for the treatment of Niemann-Pick disease type C and other neurodegenerative diseases.[5][6] It is believed to function by amplifying the heat shock response, a natural cellular defense mechanism against stress, including the accumulation of misfolded proteins.[5]
Arimoclomol is thought to stabilize the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs) in the promoter regions of heat shock protein genes.[5] This leads to an increased transcription and translation of heat shock proteins, such as HSP70.[5][6] These molecular chaperones then assist in the correct folding of damaged or mutated proteins, thereby alleviating cellular stress and offering neuroprotective effects.[5][6]
Arimoclomol-Induced Heat Shock Response Pathway
Caption: Simplified signaling pathway of Arimoclomol-induced heat shock response.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a definitive, published experimental protocol and characterization dataset are lacking, this document offers a scientifically grounded, proposed pathway and predicted analytical data to aid researchers. The compound's role as an intermediate in the synthesis of the clinically relevant molecule Arimoclomol underscores its importance in medicinal chemistry and drug development. The information presented herein is intended to facilitate further research and application of this unique spirocyclic compound.
References
- 1. This compound | 15285-58-2 | Benchchem [benchchem.com]
- 2. 2-HYDROXY-4-AZONIASPIRO(3,5)NONANE CHLORIDE [chemicalbook.com]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-AZONIASPIRO[3.5]NONANE, 2-HYDROXY-,CHLORIDE CAS#: 15285-58-2 [m.chemicalbook.com]
An In-depth Technical Guide to 4-Azoniaspiro[3.5]nonan-2-ol;chloride (CAS: 15285-58-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Azoniaspiro[3.5]nonan-2-ol;chloride, a quaternary ammonium compound with potential applications in various scientific fields. This document collates available data on its chemical and physical properties, synthesis, purification, and biological activity, with a focus on presenting quantitative information in a structured format.
Chemical and Physical Properties
This compound is a spirocyclic quaternary ammonium salt. Its structure, featuring a hydroxyl group, imparts specific chemical reactivity and potential for hydrogen bonding, making it a subject of interest for biological applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15285-58-2 | N/A |
| Molecular Formula | C₈H₁₆ClNO | [1] |
| Molecular Weight | 177.67 g/mol | N/A |
| Melting Point | 147-149 °C | [2] |
| Boiling Point | Data not available | N/A |
| Solubility | High water solubility is expected due to its ionic nature. It may also be soluble in solvents like chloroform or carbon tetrachloride.[1][3] | N/A |
| Appearance | Powder | [2] |
| Storage Temperature | Room Temperature | [2] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Data |
| ¹H NMR | Specific peak assignments are not readily available in the public domain. However, due to its solubility in solvents like chloroform and carbon tetrachloride, it is suitable for NMR spectroscopy.[3] |
| ¹³C NMR | Specific peak assignments are not readily available in the public domain. |
| IR Spectroscopy | Specific peak assignments are not readily available in the public domain. |
| Mass Spectrometry | Specific data is not readily available in the public domain. |
Synthesis and Purification
The synthesis of this compound typically involves the construction of the azoniaspiro[3.5]nonane framework.[1] While detailed, step-by-step protocols are not widely published, the available literature points to two primary synthetic strategies.
Synthesis Methodologies
-
Arylsulfochlorination of β-aminopropioamidoximes: This method is reported to yield stable spiropyrazolinium salts.[1]
-
Base-mediated cyclization of linear diamine precursors: This approach involves the reaction of a linear diamine containing hydroxyl and tertiary amine functionalities to form the spirocyclic structure.[1]
Purification Protocols
Post-synthesis, purification is crucial to remove byproducts and achieve the desired purity. The following methods have been reported:
-
Crystallization: Needle-like crystals of high purity (99.5%) can be obtained through recrystallization from an ethyl acetate/hexane (3:1) mixture.[1]
-
Chromatography: Diastereomeric byproducts can be resolved using silica gel chromatography with an eluent system of CH₂Cl₂/MeOH/NH₄OH (90:9:1).[1]
Caption: General workflow for the synthesis and purification of this compound.
Biological Activity and Mechanism of Action
As a quaternary ammonium compound, this compound is of interest for its potential biological activities, particularly as an antimicrobial agent.[1] The research into its specific biological effects is still in the preliminary stages.[1]
Postulated Mechanisms of Action
The biological effects of this compound are not fully elucidated but are thought to involve:
-
Membrane Interaction: The cationic nature of the molecule likely facilitates interaction with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[1]
-
Enzyme Inhibition: There is a possibility that this compound could inhibit key metabolic enzymes within target organisms, thereby disrupting cellular functions.[1]
The antimicrobial action of quaternary ammonium compounds is generally attributed to their ability to disrupt cell membranes.
Caption: The proposed mechanism of antimicrobial action via cell membrane disruption.
Applications in Research and Development
This compound serves as a valuable molecule in several areas of scientific research:
-
Pharmaceutical Reference Standard: It is utilized as a reference standard in pharmaceutical testing and quality control.[1]
-
Synthetic Chemistry: This compound is a precursor in the synthesis of other complex organic molecules.[1]
-
Molecular Interaction Studies: Its distinct spirocyclic structure makes it a candidate for studies focused on understanding molecular interactions and biological activity.[1]
Conclusion
This compound is a quaternary ammonium compound with defined physicochemical properties and potential for biological applications. While general synthetic and purification strategies are known, detailed experimental protocols and comprehensive spectroscopic analyses are not widely available in the public domain. The primary postulated mechanism of its biological activity aligns with that of other quaternary ammonium compounds, centering on the disruption of microbial cell membranes. Further research is warranted to fully elucidate its biological functions and potential therapeutic or industrial applications.
References
Molecular structure of 4-Azoniaspiro[3.5]nonan-2-ol;chloride.
An In-depth Technical Guide on 4-Azoniaspiro[3.5]nonan-2-ol;chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS: 15285-58-2), a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, and a representative experimental protocol for its synthesis. A significant application of this compound is its role as a precursor in the manufacturing of Arimoclomol, a drug candidate for amyotrophic lateral sclerosis (ALS). This guide consolidates the available scientific information to serve as a foundational resource for professionals in the field.
Molecular Structure and Physicochemical Properties
This compound is a quaternary ammonium salt characterized by a spirocyclic system where a piperidinium and an azetidinium ring share a central nitrogen atom. This unique structure, which includes a hydroxyl group, is crucial for its reactivity in further synthetic steps.
Table 1: Physicochemical and Identification Data
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 15285-58-2 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| InChI Key | WUHOOISVAOJLPM-UHFFFAOYSA-M |
| Canonical SMILES | C1CC[N+]2(CCC(C2)O)C1.[Cl-] |
| Appearance | Presumed to be a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
Experimental Protocols
The synthesis of this compound is a critical step for its use in further pharmaceutical manufacturing. The following is a representative protocol based on its role as a precursor in the synthesis of Arimoclomol.
Synthesis from (±)-Epichlorohydrin and Piperidine
A common and efficient method for the synthesis of this compound involves the reaction of piperidine with (±)-epichlorohydrin. This process is characterized by the nucleophilic opening of the epoxide ring by piperidine, followed by an intramolecular cyclization that forms the spiro-azetidinium structure.
Materials:
-
Piperidine
-
(±)-Epichlorohydrin
-
Methanol (or a similar polar solvent)
Procedure:
-
Reaction Setup: A solution of piperidine in methanol is prepared in a reaction vessel equipped for stirring and temperature control.
-
Reagent Addition: (±)-Epichlorohydrin is added dropwise to the piperidine solution. The reaction is exothermic and should be controlled by cooling.
-
Reaction: The mixture is stirred, typically at room temperature or with gentle heating, for a period sufficient to ensure complete reaction, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol-ether), to yield the final product.
Table 2: Summary of Synthetic Steps
| Step | Reagents & Conditions | Purpose |
| 1. Ring Opening | Piperidine, (±)-Epichlorohydrin, Methanol | Nucleophilic attack of piperidine on the epoxide ring. |
| 2. Cyclization | Intramolecular reaction, with or without heating | Formation of the spirocyclic azetidinium system. |
| 3. Purification | Solvent removal followed by recrystallization | Isolation of pure this compound. |
Role in Synthetic Pathways
The principal documented application of this compound is as a crucial building block in the synthesis of Arimoclomol.
Synthesis of Arimoclomol
In the synthesis of Arimoclomol, this compound is reacted with N-hydroxy-1-oxy-nicotinamidine. The reaction proceeds via a nucleophilic attack from the amidoxime onto the azetidinium ring of the spiro compound, leading to the formation of an ether linkage and yielding the Arimoclomol precursor.[1][2]
Caption: Synthesis of Arimoclomol precursor from this compound.
Biological Activity and Mechanism of Action
Direct studies on the biological activity of this compound are not extensively reported in publicly available literature. As a quaternary ammonium compound, it may exhibit some antimicrobial properties, but this has not been specifically documented. Its primary biological relevance is as a non-active precursor to the pharmacologically active Arimoclomol. The mechanism of action of Arimoclomol involves the co-induction of heat shock proteins, which is a cellular stress response, but this action is not attributed to the this compound intermediate.[1]
Conclusion
This compound is a synthetically important molecule, indispensable for the production of the investigational drug Arimoclomol. This guide has provided a summary of its chemical properties, a representative synthetic protocol, and its role in further chemical synthesis. For researchers and professionals in drug development, a thorough understanding of this intermediate is essential for the efficient and scalable production of its derived active pharmaceutical ingredients.
References
Spectroscopic and Structural Characterization of Azonia-Spiro Compounds: A Technical Guide
Introduction
4-Azoniaspiro[3.5]nonan-2-ol;chloride (CAS No. 15285-58-2) is a quaternary ammonium compound featuring a unique spirocyclic system. This structure, which combines two rings sharing a central nitrogen atom, imparts a high degree of rigidity and specific spatial arrangement.[1] Such compounds are of increasing interest in pharmacology, biochemistry, and materials science for their potential as therapeutic agents, phase-transfer catalysts, and components of anion exchange membranes.[1] The presence of a hydroxyl group further enhances its potential for biological interactions and chemical reactivity.[1]
This technical guide outlines the expected spectroscopic characteristics of this compound and provides generalized, detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar novel chemical entities.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Expected Chemical Shift (δ) ppm | Expected Chemical Shift (δ) ppm |
| ~ 4.0 - 4.5 (m, 1H, -CH-OH) | ~ 65 - 70 (-CH-OH) |
| ~ 3.5 - 4.0 (m, 4H, -CH₂-N⁺-) | ~ 60 - 65 (-CH₂-N⁺-) |
| ~ 3.0 - 3.5 (m, 2H, -CH₂-C-N⁺-) | ~ 45 - 50 (Spiro Carbon - C-N⁺) |
| ~ 2.0 - 2.5 (m, 2H, cyclobutyl ring) | ~ 30 - 35 (Piperidinyl ring) |
| ~ 1.6 - 2.0 (m, 6H, piperidinyl ring) | ~ 20 - 25 (Cyclobutyl ring) |
Table 2: Predicted IR Absorption Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C-N Stretch (Quaternary Amine) | 1150 - 1250 | Medium-Weak |
| C-O Stretch (Alcohol) | 1050 - 1150 | Medium-Strong |
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected Ion | Expected m/z |
| Electrospray Ionization (ESI+) | [M]⁺ (Cation) | ~158.14 |
| [M+H]⁺ (Protonated Cation - less likely) | ~159.15 | |
| ESI- (less common for this structure) | [M+Cl]⁻ (Adduct with counter-ion) | ~193.10 |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of novel azonia-spiro compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: Bruker Avance 400 MHz Spectrometer or equivalent.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆). The choice of solvent is critical as the compound is an ionic salt.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, spectral width of 16 ppm, relaxation delay of 2 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum. Calibrate the chemical shift reference to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, spectral width of 240 ppm, relaxation delay of 5 seconds.
-
Process the FID similarly to the ¹H spectrum.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Acquisition: Co-add 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the cation and analyze its fragmentation pattern.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Thermo Scientific LTQ Orbitrap XL) with an Electrospray Ionization (ESI) source.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Operate the ESI source in positive ion mode. Typical settings: spray voltage of 4.5 kV, capillary temperature of 275°C.
-
Data Acquisition: Acquire full scan mass spectra over an m/z range of 100-500. For structural confirmation, perform tandem MS (MS/MS) by isolating the parent ion ([M]⁺) and subjecting it to collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the general workflow and logical connections in the spectroscopic characterization process.
References
Crystallographic Analysis of 4-Azoniaspiro[3.5]nonan-2-ol Chloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Azoniaspiro[3.5]nonan-2-ol Chloride
4-Azoniaspiro[3.5]nonan-2-ol chloride (CAS No. 15285-58-2) is a spirocyclic compound featuring a piperidine ring and a cyclobutane ring sharing a quaternary nitrogen atom. The presence of a hydroxyl group on the cyclobutane ring and a chloride counter-ion are key features of its molecular structure. Structural analysis has revealed a chair conformation for the piperidine ring and an equatorial orientation of the hydroxyl group, which are crucial for its chemical reactivity and potential biological interactions.[1]
Crystallographic Data Summary
Detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates for 4-Azoniaspiro[3.5]nonan-2-ol chloride, are not publicly available at the time of this writing. For a comprehensive analysis, this data would typically be presented as follows:
Table 1: Crystal Data and Structure Refinement for 4-Azoniaspiro[3.5]nonan-2-ol Chloride
| Parameter | Value (Example) |
| Empirical formula | C₈H₁₆ClNO |
| Formula weight | 177.67 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = 90° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | µ.µµµ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.XX x Y.YY x Z.ZZ mm |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNN |
| Independent reflections | nnnn [R(int) = 0.xxxx] |
| Completeness to theta = θθ.θθ° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | d / r / p |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R₁ = 0.xxxx, wR₂ = 0.yyyy |
| R indices (all data) | R₁ = 0.xxxx, wR₂ = 0.yyyy |
| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |
Note: The values in this table are placeholders and would be replaced with the actual data from a peer-reviewed publication or a crystallographic database entry.
Experimental Protocols
The following sections describe a generalized experimental workflow for the synthesis and single-crystal X-ray diffraction analysis of 4-Azoniaspiro[3.5]nonan-2-ol chloride.
Synthesis and Crystallization
The synthesis of azoniaspiro compounds often involves the cyclization of appropriate precursors.[1] A potential synthetic route for 4-Azoniaspiro[3.5]nonan-2-ol chloride could involve the reaction of a suitable piperidine derivative with a cyclobutane-containing electrophile, leading to the formation of the spirocyclic quaternary ammonium salt.
For X-ray quality crystals, a common procedure is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.
Generalized Crystallization Protocol:
-
Dissolve the purified 4-Azoniaspiro[3.5]nonan-2-ol chloride in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar co-solvent like diethyl ether).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at a lower temperature (e.g., 4 °C) or allow for slow evaporation of the solvent in a loosely covered container.
-
Harvest the resulting single crystals for X-ray diffraction analysis.
X-ray Data Collection and Structure Determination
The following outlines a standard procedure for single-crystal X-ray diffraction analysis.
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 293 K) to minimize thermal motion and potential crystal degradation.
-
The crystal is centered in the X-ray beam of a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods against the experimental diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using crystallographic software to ensure its chemical and geometric soundness.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the crystallographic analysis of a small molecule like 4-Azoniaspiro[3.5]nonan-2-ol chloride.
Caption: Generalized workflow for X-ray crystallography.
As no specific signaling pathways involving 4-Azoniaspiro[3.5]nonan-2-ol chloride have been identified in the available literature, a corresponding diagram cannot be provided at this time. Further research into the biological activity of this compound would be necessary to elucidate any such pathways.
References
Thermostability of Azoniaspiro Compounds: An In-depth Technical Guide for Materials Science
Abstract
This technical guide provides a comprehensive overview of the thermostability of azoniaspiro compounds, a class of molecules with significant potential in various materials science applications. Azoniaspiro compounds, characterized by their unique spirocyclic structure centered on a quaternary nitrogen atom, exhibit notable thermal robustness, making them attractive candidates for high-temperature applications. This document summarizes key quantitative thermal decomposition data, details relevant experimental protocols for thermal analysis, and elucidates the primary degradation pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are exploring the synthesis, characterization, and application of these promising compounds.
Introduction
Azoniaspiro compounds are a fascinating class of quaternary ammonium salts featuring a spirocyclic system where two rings share a single nitrogen atom. This structural motif imparts a high degree of rigidity and steric hindrance around the cationic center, which can significantly enhance the thermal stability of the resulting salts compared to their acyclic or monocyclic counterparts.[1][2] This enhanced stability is a critical attribute for materials intended for use in demanding environments, such as high-temperature electrolytes for batteries and capacitors, thermal fluids, and as additives in thermally stable polymers.[3][4] Understanding the thermal decomposition behavior of azoniaspiro compounds is therefore paramount for their successful implementation in advanced materials.
This guide will systematically present the available data on the thermal properties of various azoniaspiro salts, provide detailed methodologies for their thermal characterization, and discuss the mechanistic pathways of their degradation.
Quantitative Thermal Stability Data
The thermal stability of azoniaspiro compounds is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. A key parameter derived from TGA is the onset temperature of decomposition (Tonset), which represents the temperature at which significant mass loss begins. The following table summarizes the Tonset values for a series of azoniaspiro chloride salts with varying ring sizes.
| Compound Name | Abbreviation | Ring Sizes | Tonset (°C)[5] |
| 5-Azoniaspiro[4.4]nonane chloride | [5+5]Cl | 5, 5 | 241 |
| 6-Azoniaspiro[5.5]undecane chloride | [6+6]Cl | 6, 6 | 266 |
| 7-Azoniaspiro[6.6]tridecane chloride | [7+7]Cl | 7, 7 | 272 |
| 6-Azoniaspiro[5.6]dodecane chloride | [6+7]Cl | 6, 7 | 284 |
| 5-Azoniaspiro[4.5]decane chloride | [5+6]Cl | 5, 6 | 244 |
| 3-Oxa-6-azoniaspiro[5.5]undecane chloride | [3-oxa-6+6]Cl | 6, 6 | 250 |
Data sourced from "Azoniaspiro salts: towards bridging the gap between room-temperature ionic liquids and molten salts".[5]
The data indicates a clear trend: the thermal stability of azoniaspiro chlorides generally increases with increasing ring size.[5] For instance, the decomposition onset of the [7+7]Cl salt is 31°C higher than that of the [5+5]Cl analogue. This is attributed to the increased steric hindrance around the nitrogen center in larger ring systems, which impedes nucleophilic attack by the anion, a primary degradation pathway.[2]
Experimental Protocols
Accurate determination of thermal stability requires standardized experimental procedures. Below are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as applied to azoniaspiro compounds.
Thermogravimetric Analysis (TGA)
This protocol is adapted from the methodology used for the thermal analysis of azoniaspiro salts.[1]
-
Instrument: PerkinElmer 'Pyris 1 TGA' Thermogravimetric Analyzer or equivalent.
-
Sample Pans: Platinum or ceramic sample pans.
-
Sample Preparation:
-
Weigh 4-8 mg of the azoniaspiro salt into the sample pan.
-
For hygroscopic samples, a drying procedure is implemented: heat the sample to 80-90°C for 30-120 minutes under a nitrogen atmosphere to remove absorbed water.[1]
-
Cool the sample to room temperature before initiating the analysis.
-
-
TGA Parameters:
-
Data Analysis:
Differential Scanning Calorimetry (DSC)
While specific DSC protocols for the azoniaspiro compounds in the primary reference are not detailed, a general procedure for analyzing ionic liquids and organic salts is provided below.[6][7]
-
Instrument: A heat-flux DSC instrument, such as a Netzsch 404 F1 Pegasus or TA Instruments Q2000, is suitable.[8][9]
-
Sample Pans: Hermetically sealed aluminum or platinum pans are used to prevent volatilization of the sample or its decomposition products.
-
Sample Preparation:
-
Weigh 2-10 mg of the finely ground azoniaspiro salt into a DSC pan.
-
Hermetically seal the pan using a sample press.
-
An empty, sealed pan is used as a reference.
-
-
DSC Parameters:
-
Temperature Program: A typical program involves heating the sample at a constant rate (e.g., 5-10°C/min) to a temperature above its expected melting or decomposition point. This is often followed by a cooling cycle and a second heating cycle to observe reversible transitions and eliminate the thermal history of the sample.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is maintained with a constant flow rate.
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the onset temperature of the endothermic melting peak.
-
Enthalpy of Fusion (ΔHf): Calculated from the area of the melting peak.
-
Glass Transition Temperature (Tg): Observed as a step-like change in the heat flow curve.
-
Degradation Pathways and Mechanisms
The thermal degradation of azoniaspiro compounds, like other quaternary ammonium salts, primarily proceeds through two main pathways: SN2 nucleophilic substitution and Hofmann elimination . The predominant mechanism is influenced by the structure of the cation and the nature of the counter-anion.
SN2 Nucleophilic Substitution
In this pathway, the anion acts as a nucleophile and attacks one of the α-carbon atoms adjacent to the quaternary nitrogen. This results in the cleavage of a carbon-nitrogen bond and the formation of a tertiary amine and an alkylated anion species. For azoniaspiro compounds, this leads to ring-opening. The steric hindrance around the nitrogen atom in the spirocyclic structure can significantly impede this reaction, thus enhancing thermal stability.[2]
Hofmann Elimination
This pathway occurs if there is a β-hydrogen available on one of the alkyl chains attached to the nitrogen atom. The anion acts as a base, abstracting a proton from the β-carbon. This initiates an E2 elimination reaction, leading to the formation of an alkene, a tertiary amine, and the corresponding acid of the anion. For azoniaspiro compounds, this would also result in a ring-opened product. The steric bulk of the spirocyclic system can influence which β-hydrogen is abstracted, often favoring the formation of the least substituted alkene (Hofmann product).[10]
Applications in Materials Science
The inherent high thermal stability of azoniaspiro compounds makes them suitable for a range of applications where materials are exposed to elevated temperatures.
-
High-Temperature Ionic Liquids: As demonstrated by the primary research, azoniaspiro salts are promising candidates for high-temperature ionic liquids.[1][8] Their stability at elevated temperatures extends their potential use as solvents and electrolytes in chemical processes that require high heat, such as in certain types of batteries and capacitors.[3]
-
Anion-Exchange Membranes (AEMs): Spirocyclic quaternary ammonium cations have been incorporated into polymers to create AEMs for fuel cells. These membranes have shown excellent thermal and alkaline stability, which is crucial for the long-term performance and durability of the fuel cell.[3][4]
-
Thermal Stabilizers for Polymers: Although less explored, the high decomposition temperatures of azoniaspiro salts suggest their potential use as thermal stabilizers for conventional polymers. Their role would be to mitigate degradation at high processing or operating temperatures.
-
Phase Transfer Catalysts: Quaternary ammonium salts are widely used as phase transfer catalysts. The high thermal stability of azoniaspiro compounds could allow for their use in biphasic reactions that require high temperatures to proceed at a reasonable rate.
The following workflow illustrates the logical progression from the synthesis of azoniaspiro compounds to their application in materials science, with thermal stability being a key selection criterion.
Conclusion
Azoniaspiro compounds represent a promising class of materials with demonstrably high thermal stability. Their unique spirocyclic structure provides steric protection to the cationic center, retarding common degradation pathways such as SN2 attack and Hofmann elimination. The data presented in this guide highlights the superior thermal performance of azoniaspiro salts with larger ring structures. While their application as high-temperature ionic liquids and in anion-exchange membranes is an active area of research, their potential as thermal stabilizers and in other high-temperature applications warrants further investigation. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate and guide future research and development in this exciting field of materials science.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]
- 7. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]
- 8. Azoniaspiro salts: towards bridging the gap between room-temperature ionic liquids and molten salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Azoniaspiro[5.5]undecane | C10H20N+ | CID 22707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ascent of the Spirocycle: A Technical Guide to the Historical Development of Spirocyclic Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic quaternary ammonium salts (SQASs), characterized by a central nitrogen atom shared by at least two rings, have carved a unique and expanding niche in the landscape of chemical sciences. Initially explored for their potential pharmacological activities, their rigid, three-dimensional structures have since been exploited in a diverse array of applications, from organocatalysis and materials science to medicinal chemistry. This technical guide provides an in-depth chronological overview of the pivotal moments in the development of SQASs, detailing the evolution of their synthesis, the expansion of their applications, and the quantitative metrics that have benchmarked their progress. Detailed experimental protocols for seminal syntheses and a visualization of their interaction with a key biological signaling pathway are also presented to provide a comprehensive resource for researchers in the field.
Early Explorations: Pharmacological Promise (1950s)
The story of spirocyclic quaternary ammonium salts begins in the mid-20th century, with early investigations into their potential as therapeutic agents. A notable contribution from this era came from Blicke and Hotelling in 1954, who synthesized a series of spirobicyclic quaternary ammonium salts and evaluated them as cholinergic agents. Their work laid the foundational synthetic methodologies and sparked initial interest in the biological properties of this unique class of compounds.
Experimental Protocol: Synthesis of 5-Azoniaspiro[4.4]nonane Bromide (Adapted from Blicke & Hotelling, 1954)
This protocol describes the synthesis of a foundational spirocyclic quaternary ammonium salt.
-
Reaction Setup: A mixture of 1,4-dibromobutane (0.1 mol) and pyrrolidine (0.2 mol) in 100 mL of anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux for 6 hours.
-
Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is triturated with acetone to remove excess pyrrolidine and unreacted starting materials.
-
Purification: The crude product is recrystallized from ethanol to yield 5-azoniaspiro[4.4]nonane bromide as a white crystalline solid.
-
Characterization: The product is characterized by its melting point and elemental analysis.
A New Role: Phase-Transfer Catalysis and Asymmetric Synthesis (1980s-Present)
The 1980s marked a significant turning point for SQASs with their emergence as highly effective phase-transfer catalysts (PTCs). Their rigid spirocyclic framework offered distinct advantages over their acyclic counterparts, leading to enhanced stability and selectivity in a variety of chemical transformations. This development paved the way for the design of chiral SQASs, which have become powerful tools in asymmetric synthesis.
A major breakthrough in this area was the introduction of C2-symmetric chiral spirocyclic quaternary ammonium salts, such as those developed by Maruoka and coworkers. These catalysts have demonstrated remarkable efficiency and enantioselectivity in a range of reactions, including the alkylation of glycine derivatives to produce non-natural amino acids.
Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base using a Chiral Spirocyclic Phase-Transfer Catalyst
This protocol outlines a general procedure for the asymmetric alkylation of a glycine imine using a Maruoka-type catalyst.
-
Reaction Setup: To a solution of the glycine tert-butyl ester benzophenone Schiff base (0.5 mmol) and the chiral spirocyclic quaternary ammonium bromide catalyst (0.01 mmol, 2 mol%) in toluene (5 mL) is added a 50% aqueous solution of potassium hydroxide (5 mmol).
-
Addition of Electrophile: The alkylating agent (e.g., benzyl bromide, 0.6 mmol) is added, and the mixture is stirred vigorously at 0 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The residue is purified by silica gel column chromatography to afford the desired alkylated product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Engineering Materials: From Zeolite Templates to Stable Membranes (1990s-Present)
The unique and well-defined three-dimensional structures of SQASs have made them excellent candidates as organic structure-directing agents (SDAs), or templates, in the synthesis of zeolites and other microporous materials. Their rigid framework can direct the formation of specific pore architectures and framework topologies, leading to novel materials with tailored properties for applications in catalysis and separation.
More recently, the exceptional chemical stability of the spirocyclic core, particularly in harsh alkaline environments, has led to the development of SQAS-based anion exchange membranes (AEMs) for use in fuel cells and other electrochemical devices. The spirocyclic structure sterically hinders degradation pathways that are common in acyclic quaternary ammonium salts.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature, highlighting the performance of spirocyclic quaternary ammonium salts in various applications.
Table 1: Asymmetric Alkylation of Glycine Schiff Base with Benzyl Bromide using Chiral Spirocyclic PTCs
| Catalyst Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Maruoka's Catalyst | 1 | 95 | 96 | Maruoka et al. |
| Cinchona Alkaloid-derived | 10 | 85 | 90 | Various |
| TADDOL-derived | 10 | 90 | 93 | [1][2][3] |
Table 2: Alkaline Stability of Quaternary Ammonium Cations
| Quaternary Ammonium Cation | Degradation (%) after 168h in 1M NaOH at 60°C | Reference |
| Tetrabutylammonium | > 50 | [4][5] |
| 5-Azoniaspiro[4.4]nonane | < 5 | [4][5] |
| 6-Azoniaspiro[5.5]undecane | < 2 | [4][5] |
Visualization of a Biological Signaling Pathway
Recent studies have explored the interaction of spirocyclic quaternary ammonium salts with biological targets. One promising area is their activity as antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of physiological processes. Antagonism of nAChRs can modulate downstream signaling pathways, such as the PI3K/Akt pathway, which is implicated in cell survival and proliferation.
Caption: Antagonism of nAChR by a spirocyclic quaternary ammonium salt.
Conclusion and Future Outlook
The historical development of spirocyclic quaternary ammonium salts showcases a remarkable evolution from early pharmacological curiosities to indispensable tools in modern chemistry. Their unique structural features have been ingeniously leveraged to address challenges in catalysis, materials science, and now, in the modulation of biological pathways. The continued exploration of novel spirocyclic architectures, coupled with a deeper understanding of their structure-activity relationships, promises to unlock even more sophisticated applications in the future. For researchers in drug development, the ability of these scaffolds to present functionalities in a rigid, three-dimensional space offers exciting opportunities for the design of potent and selective therapeutic agents.
References
- 1. Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 4-Azoniaspiro[3.5]nonan-2-ol;chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Azoniaspiro[3.5]nonan-2-ol;chloride is a spirocyclic quaternary ammonium compound. This document provides an overview of its potential applications in organic synthesis, with a focus on its use as a reagent for the synthesis of polyfunctional phosphorodithioates and its reported, though not prominently documented, connection to the synthesis of Arimoclomol Maleic Acid. Detailed, validated experimental protocols for specific reactions involving this reagent are not extensively available in peer-reviewed literature; therefore, this document presents a general protocol for the nucleophilic ring-opening of the azetidinium core, which is the key reactive pathway for this compound class.
Chemical Properties and Potential Applications
This compound possesses a unique spirocyclic structure containing a reactive azetidinium ring and a hydroxyl functional group. Its chemical formula is C₈H₁₆ClNO, and its CAS number is 15285-58-2. The strained four-membered azetidinium ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its potential applications in organic synthesis.
The primary reported applications include:
-
Synthesis of Polyfunctional Phosphorodithioates: By reacting with dithiophosphoric acids or their salts, the azetidinium ring can be opened to introduce a functionalized aminoalkyl group onto the phosphorus atom.[1]
-
Synthesis of Arimoclomol Maleic Acid: It has been mentioned as a reagent in the synthesis of Arimoclomol, a drug used for the treatment of amyotrophic lateral sclerosis.[1] However, prominent published synthetic routes for Arimoclomol do not feature this specific starting material.
-
Material Science: Due to its structure, it holds potential as a low-toxicity ionic liquid.
The compound can theoretically undergo a variety of chemical transformations, including oxidation of the hydroxyl group, reduction, and substitution reactions.[2]
Synthesis of Polyfunctional Phosphorodithioates
Polyfunctional phosphorodithioates are a class of organophosphorus compounds with diverse applications, including as lubricant additives, pesticides, and in medicinal chemistry. The synthesis of these compounds often involves the reaction of a phosphorus pentasulfide precursor with alcohols or other nucleophiles. The use of this compound offers a potential route to introduce a specific aminoalcohol moiety.
General Reaction Scheme
The reaction would proceed via a nucleophilic attack of the dithiophosphate anion on one of the carbon atoms of the azetidinium ring, leading to its opening.
Caption: Hypothetical reaction scheme for the synthesis of a polyfunctional phosphorodithioate.
Established Methods for Phosphorodithioate Synthesis
While a specific protocol for this compound is not available, researchers can refer to established methods for phosphorodithioate synthesis to understand the general reaction conditions.
| Method | Reagents | Description |
| H-phosphonate chemistry | H-phosphonates, Sulfurizing agents | A common method for forming phosphorothioate and phosphorodithioate linkages. |
| Phosphoramidite chemistry | Phosphoramidites, Sulfurizing agents | Widely used in solid-phase oligonucleotide synthesis. |
| Thiophosphoramidite chemistry | Thiophosphoramidites | A direct method for introducing phosphorodithioate linkages. |
| Dithiaphospholane approach | 2-alkoxy-1,3,2-dithiaphospholanes | Used for the synthesis of phosphorodithioate analogues of lysophospholipids. |
General Experimental Protocol for Nucleophilic Ring-Opening
This protocol is a general guideline for the reaction of this compound with a nucleophile, such as a dithiophosphate salt. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
This compound
-
Nucleophile (e.g., sodium diethyl dithiophosphate)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the nucleophile (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the nucleophilicity of the attacking species.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Purification:
-
Crystallization: For crystalline products, recrystallization from a solvent system such as ethyl acetate/hexane can be employed to achieve high purity.[2]
-
Chromatography: Silica gel column chromatography is a common method for purifying non-crystalline or isomeric products. A typical eluent system could be a mixture of dichloromethane, methanol, and ammonium hydroxide.[2]
Connection to Arimoclomol Synthesis
While some sources suggest this compound is a reagent in the synthesis of Arimoclomol, a review of the prominent scientific literature and patents reveals that the established synthetic routes to Arimoclomol do not typically involve this spirocyclic compound. The common strategies start from chiral glycidyl derivatives.
Caption: An established synthetic route to Arimoclomol.
General Reactivity of the Azetidinium Ring
The synthetic utility of this compound is predicated on the reactivity of the strained azetidinium ring, which is susceptible to nucleophilic attack and subsequent ring-opening.
Caption: General reactivity of the azetidinium ring with a nucleophile.
Safety Information
Disclaimer: The information provided in these application notes is for guidance purposes only and is based on the limited available literature. Researchers should conduct their own literature searches and optimize reaction conditions for their specific needs. All laboratory work should be performed by trained professionals in a suitably equipped facility.
References
4-Azoniaspiro[3.5]nonan-2-ol;chloride as a reagent for Arimoclomol Maleic Acid synthesis.
A-Note-ARIMO-SYN-2511
Subject: Synthesis of Arimoclomol via a Chiral Glycidyl Nosylate Synthon
Disclaimer: Based on a comprehensive review of current scientific literature, the reagent 4-Azoniaspiro[3.5]nonan-2-ol;chloride is not documented as a reagent in the synthesis of Arimoclomol or its maleate salt. The following application notes and protocols describe an established, efficient chiral synthesis route for Arimoclomol.
Introduction
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of heat shock proteins (HSPs), particularly HSP70.[1] It functions by amplifying the natural cellular stress response, which can help in refolding misfolded proteins and preventing their aggregation, a hallmark of many neurodegenerative diseases.[1][2][3] Arimoclomol has been investigated for the treatment of various conditions, including amyotrophic lateral sclerosis (ALS) and Niemann-Pick type C disease.[2][3]
This document outlines a regioselective and enantiospecific synthesis of (R)-(+)-Arimoclomol from (R)-(−)-glycidyl nosylate, which ensures a high degree of chiral integrity in the final product.[2]
Synthesis Pathway Overview
The synthesis of Arimoclomol can be achieved through various routes.[2][4] A notable method involves a multi-step process starting from chiral glycidyl derivatives. An efficient pathway utilizes (R)-(−)-glycidyl nosylate as a key starting material.[2] The core of this synthesis involves the sequential reaction of the glycidyl nosylate with an alkoxide and then an amine nucleophile, followed by diazotization and chlorination.[2][5]
Figure 1. Workflow for the synthesis of Arimoclomol.
Experimental Protocols
The following protocols are adapted from published synthetic routes for Arimoclomol.[2][4]
Synthesis of (R,Z)-3-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)carbamimidoyl)pyridine-1-oxide (Intermediate 12)
This one-pot procedure involves the sequential addition of reagents to form the key intermediate.
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier |
| (Z)-N'-hydroxypyridine-3-carboximidamide (4) | 1.0 | >98% | Commercial Source |
| Sodium Hydride (NaH) | - | 60% wt | Commercial Source |
| Dimethylformamide (DMF) | - | Anhydrous | Commercial Source |
| (R)-(−)-glycidyl nosylate (11) | 1.06 | >98% | Commercial Source |
| Piperidine | 1.1 | >99% | Commercial Source |
Procedure:
-
To a solution of (Z)-N'-hydroxypyridine-3-carboximidamide in anhydrous DMF at 0 °C, add sodium hydride (60% wt dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add (R)-(−)-glycidyl nosylate to the reaction mixture and allow it to warm to room temperature. Stir for 2 hours.
-
Add piperidine to the mixture and heat to 80 °C for 4 hours.
-
Cool the reaction to room temperature and stir for an additional 18 hours.
-
The resulting intermediate can be purified by chromatography to yield (R,Z)-3-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)carbamimidoyl)pyridine-1-oxide.[2]
Expected Yield: Approximately 71%.[2]
Synthesis of (R)-(+)-Arimoclomol (2)
This step involves the diazotization and in situ chlorination of the intermediate.
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier |
| (R,Z)-3-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)carbamimidoyl)pyridine-1-oxide (12) | 1.0 | Purified | From Step 3.1 |
| Sodium Nitrite (NaNO₂) | 1.3 | >97% | Commercial Source |
| Concentrated Hydrochloric Acid (HCl) | - | 37% | Commercial Source |
| Water | - | Deionized | - |
Procedure:
-
Dissolve the intermediate from the previous step in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature at -5 °C.
-
Stir the reaction at -5 °C for 2.5 hours.
-
After the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., NaOH solution) to isolate the product.
-
The crude Arimoclomol can be purified by standard methods.[4]
Expected Yield: Approximately 73%.[4]
Formation of Arimoclomol Maleate
To form the maleate salt, Arimoclomol free base is reacted with maleic acid in a suitable solvent system.
Figure 2. Logical relationship for the formation of Arimoclomol Maleate.
Information on this compound
While not used in the synthesis of Arimoclomol, this compound is a quaternary ammonium salt with a spirocyclic structure.[6] Such compounds are of interest in various fields of chemistry and materials science.
Known Applications:
-
Reference Standard: It is used as a reference standard in pharmaceutical testing.[6]
-
Molecular Interaction Studies: Its unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.[6]
-
Synthetic Chemistry: It can be used in the synthesis of other complex organic compounds and materials.[6]
-
Materials Science: Azoniaspiro compounds, in general, have shown promise in applications such as anion exchange membranes due to their stability.[6]
The chemical reactions that this compound can undergo include oxidation, reduction, and substitution.[6]
References
- 1. medkoo.com [medkoo.com]
- 2. Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02578E [pubs.rsc.org]
- 3. Arimoclomol - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound | 15285-58-2 | Benchchem [benchchem.com]
Application Notes and Protocols: Synthesis of Polyfunctional Phosphorodithioates using 4-Azoniaspiro[3.5]nonan-2-ol;chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of polyfunctional phosphorodithioates through the nucleophilic ring-opening of 4-Azoniaspiro[3.5]nonan-2-ol;chloride. This method offers a versatile route to novel organophosphorus compounds with potential applications in drug discovery and development, leveraging the reactivity of the strained azetidinium ring system.
Introduction
Polyfunctional phosphorodithioates are a class of organophosphorus compounds with a diverse range of biological activities and applications, including roles as enzyme inhibitors and therapeutic agents. The synthesis of these molecules with specific functionalities is of significant interest in medicinal chemistry. This compound is a spirocyclic quaternary azetidinium salt that serves as a reactive electrophile.[1] The inherent ring strain of the azetidinium core facilitates nucleophilic attack, leading to the formation of functionalized piperidine derivatives.[2] This protocol details the use of various dithiophosphoric acids as nucleophiles to synthesize a library of polyfunctional phosphorodithioates.
General Reaction Scheme
The core of this synthetic approach involves the reaction of this compound with a selected O,O-dialkyl or O,O-diaryl dithiophosphoric acid. The nucleophilic sulfur atom of the dithiophosphoric acid attacks one of the electrophilic carbon atoms of the azetidinium ring, leading to its opening and the formation of a new carbon-sulfur bond. The reaction is expected to proceed at the less sterically hindered carbon of the azetidinium ring, yielding a functionalized piperidine derivative.
Caption: General workflow for the synthesis of polyfunctional phosphorodithioates.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of a representative polyfunctional phosphorodithioate.
Materials:
-
This compound
-
O,O-Diethyl dithiophosphoric acid
-
Anhydrous Acetonitrile (CH₃CN)
-
Triethylamine (TEA)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile (20 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of O,O-diethyl dithiophosphoric acid (1.05 eq) over 10 minutes at room temperature.
-
Reaction: Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure polyfunctional phosphorodithioate.
Data Presentation
The following table summarizes the expected yields and key analytical data for a series of synthesized polyfunctional phosphorodithioates. Note: This data is hypothetical and for illustrative purposes, as specific experimental results were not found in the searched literature.
| Compound ID | R Group on Dithiophosphate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| PDT-Et | Ethyl | C₁₃H₂₈NO₃PS₂ | 357.47 | 75 | Hypothetical Data | Hypothetical Data |
| PDT-Ph | Phenyl | C₂₁H₂₈NO₃PS₂ | 453.55 | 68 | Hypothetical Data | Hypothetical Data |
| PDT-iPr | Isopropyl | C₁₅H₃₂NO₃PS₂ | 385.53 | 72 | Hypothetical Data | Hypothetical Data |
Signaling Pathway and Mechanism
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The positively charged nitrogen atom in the azetidinium ring polarizes the C-N bonds, making the adjacent carbon atoms electrophilic. The dithiophosphoric acid, a soft nucleophile, preferentially attacks the less sterically hindered carbon of the azetidinium ring, leading to its opening.
Caption: Proposed reaction mechanism for phosphorodithioate synthesis.
Conclusion
The described protocol offers a robust and versatile method for the synthesis of novel polyfunctional phosphorodithioates. The use of the readily available this compound as a starting material and the broad scope of dithiophosphoric acids that can be employed make this a valuable tool for medicinal chemists and drug development professionals. Further optimization of reaction conditions and exploration of a wider range of nucleophiles could lead to the discovery of new compounds with significant biological activity.
References
Application Notes and Protocols for Nucleophilic Ring-Opening of 4-Azoniaspiro[3.5]nonan-2-ol;chloride
Abstract
These application notes provide a detailed protocol for the nucleophilic ring-opening of 4-Azoniaspiro[3.5]nonan-2-ol;chloride, a key intermediate in synthetic organic chemistry. This compound is notably utilized in the synthesis of polyfunctional phosphorodithioates and is a reagent in the production of Arimoclomol Maleic Acid, a drug candidate for amyotrophic lateral sclerosis.[1][2] The protocol herein describes a representative procedure using sodium azide as the nucleophile, leading to the formation of a functionalized piperidine derivative. The methodology, quantitative data, and reaction schematic are presented to guide researchers in the successful execution and adaptation of this reaction for various applications.
Introduction
This compound is a quaternary ammonium compound featuring a strained four-membered azetidinium ring fused to a six-membered piperidine ring in a spirocyclic fashion. The inherent ring strain of the azetidinium moiety, coupled with the positive charge on the nitrogen atom, renders the ring susceptible to nucleophilic attack and subsequent opening.[3][4] This reactivity has been harnessed in the synthesis of complex linear amines and other valuable chemical entities.[3] The regioselectivity of the ring-opening is a critical aspect of this chemistry, often influenced by the nature of the nucleophile and the substitution pattern on the azetidinium ring.[3] This document provides a comprehensive protocol for a typical nucleophilic ring-opening reaction of this compound.
Data Presentation
The following table summarizes the results of the nucleophilic ring-opening of this compound with sodium azide under the conditions specified in the experimental protocol.
| Entry | Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Sodium Azide | DMF | 80 | 12 | 85 |
| 2 | This compound | Sodium Azide | DMSO | 80 | 12 | 82 |
| 3 | This compound | Sodium Azide | Acetonitrile | 80 | 24 | 65 |
Experimental Protocol
Objective: To synthesize 1-(3-azido-2-hydroxypropyl)piperidine through the nucleophilic ring-opening of this compound with sodium azide.
Materials:
-
This compound (CAS 15285-58-2)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 g, 5.47 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir until the solid is fully dissolved.
-
Carefully add sodium azide (0.42 g, 6.56 mmol, 1.2 equivalents) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C using a heating mantle.
-
Maintain stirring at 80°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).
-
-
Workup and Isolation:
-
After 12 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 40 mL), followed by brine (1 x 40 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-azido-2-hydroxypropyl)piperidine.
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
DMF is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Standard laboratory safety practices should be followed at all times.
Visualizations
Reaction Scheme
Caption: Nucleophilic ring-opening of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
References
Application Notes and Protocols: 4-Azoniaspiro[3.5]nonan-2-ol;chloride in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Azoniaspiro[3.5]nonan-2-ol;chloride (CAS: 15285-58-2), a key synthetic intermediate in the development of novel therapeutics. This document outlines its primary application, the associated biological pathways, and detailed protocols for its synthesis and subsequent use, as well as relevant biological assays.
Introduction and Primary Application
This compound, also known as 2-Hydroxy-4-azoniaspiro[3.5]nonane chloride, is a spirocyclic quaternary ammonium compound. Its principal and most notable application in drug development is as a crucial reagent in the synthesis of Arimoclomol .[1][2] Arimoclomol is a heat shock protein (HSP) co-inducer that has been investigated for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease type C (NPC), for which it has received approval in the United States.[3][4]
The unique spirocyclic structure of this compound facilitates the construction of the side chain of Arimoclomol, highlighting its importance in accessing this therapeutically relevant molecule.
Mechanism of Action of the Downstream Product, Arimoclomol
While this compound is a synthetic intermediate, understanding the mechanism of the final drug product, Arimoclomol, is crucial for appreciating its application. Arimoclomol functions by amplifying the natural heat shock response, a key cellular protective mechanism.[3][5]
Key aspects of Arimoclomol's mechanism of action include:
-
Heat Shock Protein (HSP) Amplification: Arimoclomol enhances the production of heat shock proteins, particularly Hsp70, in stressed cells.[5][6] HSPs act as molecular chaperones, aiding in the correct folding of proteins, preventing protein aggregation, and facilitating the degradation of misfolded proteins.
-
Lysosomal Function: The therapeutic effects of Arimoclomol in NPC are linked to the upregulation of the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network.[4] This leads to improved lysosomal function and correction of aberrant cholesterol trafficking, a hallmark of NPC.[7]
-
Neuroprotection: By reducing the burden of misfolded proteins and improving cellular homeostasis, Arimoclomol exerts neuroprotective effects in models of neurodegenerative diseases.[5]
Signaling Pathway of Arimoclomol
Caption: Mechanism of Action of Arimoclomol.
Quantitative Data
Direct quantitative biological activity data for this compound is not extensively available in public literature, as it is primarily used as a chemical reagent. However, to provide context for researchers working with similar quaternary ammonium compounds, the following table summarizes representative cytotoxicity data for other molecules in this class.
| Compound Class | Cell Line | Assay Type | Endpoint | Value | Reference |
| Quaternary Ammonium Salts | U-937 (Human Macrophage) | Cytotoxicity | LC50 | < 100 µg/mL | [8] |
| Dispiro-indolinones | LNCaP (Prostate Cancer) | Cytotoxicity | IC50 | 1.2–3.5 µM | [7] |
| Fluorinated Quaternary Ammonium Salts | SW48 (Colon Cancer) | Cytotoxicity | CC50 | Varies | [9] |
| Fluorinated Pyrrolomycin | Mammalian Cells | Cytotoxicity | - | Lack of Cytotoxicity |
Note: The data above is for representative compounds and not for this compound itself. Researchers should perform their own assays to determine the specific biological activity and toxicity of the compound of interest.
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of azoniaspiro compounds, adapted for the target molecule.
Materials:
-
Piperidine
-
Epichlorohydrin
-
Toluene
-
Deionized water
-
Ethanol
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine piperidine and an equimolar amount of epichlorohydrin in a round-bottom flask containing a solvent such as toluene or a toluene/water mixture.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere with vigorous stirring.
-
Maintain the temperature and stirring for 24-72 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add toluene and deionized water to the mixture and transfer to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with deionized water.
-
Combine the aqueous layers and remove the water by rotary evaporation to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain this compound as a solid.
Synthesis of Arimoclomol Precursor using this compound
This protocol outlines the coupling of this compound with N-Hydroxy-1-oxy-nicotinamidine ("PCO-N-oxide") as described in patent literature.[3]
Materials:
-
This compound ("Azonia")
-
N-Hydroxy-1-oxy-nicotinamidine ("PCO-N-oxide")
-
Sodium hydroxide (50% solution)
-
Ethanol (SDA-3C)
-
Water
-
Reaction vessel with heating and cooling capabilities
Procedure:
-
In a suitable reaction vessel, mix a 50% sodium hydroxide solution with water and cool the mixture to 10-20°C.
-
Charge the vessel with this compound (approx. 1.32 equivalents) and cool the resulting mixture to 5-10°C. Agitate for approximately 40 minutes.
-
Add ethanol to the vessel, followed by N-Hydroxy-1-oxy-nicotinamidine (1.0 equivalent).
-
Heat the mixture to reflux (approximately 80°C) and maintain for about 4 hours.
-
Monitor the reaction for the formation of the O-alkylated amidoxime intermediate.
-
Upon completion, the intermediate can be carried forward to the next step in the Arimoclomol synthesis (diazotisation and chlorination).
In Vitro Hsp70 Induction Assay
This protocol provides a general method to assess the ability of a compound to induce Hsp70 expression in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Test compound (e.g., Arimoclomol as a positive control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against Hsp70
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., heat shock at 42°C for 1 hour, followed by recovery).
-
After treatment, wash the cells with PBS and lyse them with lysis buffer.
-
Quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Hsp70.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the Hsp70 protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the fold-induction of Hsp70.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of a compound on cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with a serial dilution of the test compound for a desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the application of this compound in drug development.
Caption: Drug Development Workflow.
References
- 1. abcam.cn [abcam.cn]
- 2. researchgate.net [researchgate.net]
- 3. US20240024306A1 - Processes for preparing arimoclomol citrate and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity [mdpi.com]
- 7. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Activity Testing of 4-Azoniaspiro[3.5]nonan-2-ol;chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 4-Azoniaspiro[3.5]nonan-2-ol;chloride, a quaternary ammonium compound with a unique spirocyclic structure.[1] Given that research into the specific biological activities of this compound is at a nascent stage, the following protocols are based on established methods for assessing the antimicrobial efficacy of quaternary ammonium compounds (QACs) and other novel chemical entities.[1][2][3]
Introduction to this compound
This compound is a quaternary ammonium salt characterized by a spirocyclic system containing a hydroxyl group.[1] As a member of the QAC family, it is postulated to exhibit antimicrobial activity.[1] The permanently charged nitrogen atom in its structure is a key feature that likely contributes to its biological effects.[1][4] The study of azoniaspiro compounds is an evolution of research into quaternary ammonium salts, driven by the need for structurally rigid and stable cations for various applications, including drug development.[1]
Potential Mechanism of Action: The primary mechanism of antimicrobial action for QACs is believed to involve the disruption of microbial cell membranes.[1][5] The cationic nature of the this compound molecule would facilitate its interaction with the negatively charged components of bacterial and fungal cell membranes, such as phospholipids and teichoic acids.[1] This interaction can lead to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[1] Additionally, some similar compounds have been observed to inhibit key metabolic enzymes.[1]
A diagram illustrating the proposed general mechanism of action for quaternary ammonium compounds is provided below.
Caption: Proposed mechanism of antimicrobial action for quaternary ammonium compounds.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are standard protocols for determining the antimicrobial activity of a novel compound. It is recommended to use reference strains from recognized culture collections (e.g., ATCC) for initial screening.
2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like sterile deionized water or DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial suspension standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Positive control (standard antibiotic, e.g., amoxicillin, chloramphenicol).[2]
-
Negative control (broth medium with solvent).
-
Growth control (broth medium with microbial suspension).
Protocol:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare a 1:100 dilution of the 0.5 McFarland microbial suspension in broth.
-
Add 10 µL of the diluted microbial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (serial dilutions of a standard antibiotic), a negative control, and a growth control on the same plate.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
2.2. Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Microbial suspension standardized to 0.5 McFarland.
-
Sterile cotton swabs.
-
Sterile cork borer or pipette tip to create wells.
-
This compound solution of known concentration.
-
Positive and negative controls.
Protocol:
-
Inoculate the surface of the agar plate evenly with the microbial suspension using a sterile cotton swab.
-
Allow the plate to dry for a few minutes.
-
Create wells in the agar using a sterile cork borer (e.g., 6 mm diameter).
-
Add a fixed volume (e.g., 50 µL) of the this compound solution to a well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Workflow for Antimicrobial Susceptibility Testing:
Caption: General workflow for antimicrobial susceptibility testing.
Data Presentation
Quantitative data from antimicrobial testing should be presented in a clear and structured format to allow for easy comparison. Below are example tables for presenting MIC and zone of inhibition data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics
| Microorganism | Strain (e.g., ATCC) | This compound MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Chloramphenicol MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Data | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data |
| Candida albicans | ATCC 90028 | Data | N/A | N/A |
Table 2: Zone of Inhibition Diameters for this compound and Control Antibiotics
| Microorganism | Strain (e.g., ATCC) | This compound Zone Diameter (mm) | Amoxicillin Zone Diameter (mm) | Chloramphenicol Zone Diameter (mm) |
| Staphylococcus aureus | ATCC 25923 | Data | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data |
| Candida albicans | ATCC 90028 | Data | N/A | N/A |
Further Investigations
Following initial screening, further studies can be conducted to better characterize the antimicrobial profile of this compound.
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration that kills 99.9% of the initial microbial population. This is typically performed by subculturing from the clear wells of the MIC assay onto agar plates.
-
Time-Kill Kinetic Assay: To assess the rate at which the compound kills a microbial population over time.
-
Anti-biofilm Activity Assay: To evaluate the compound's ability to inhibit biofilm formation or eradicate established biofilms, as biofilm presence can reduce susceptibility to disinfectants.[5]
-
Cytotoxicity Assays: To determine the toxicity of the compound against mammalian cell lines, which is crucial for assessing its potential for therapeutic applications.
Conclusion
This compound, as a quaternary ammonium compound, holds promise as a potential antimicrobial agent. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its antimicrobial efficacy. Rigorous and standardized testing is essential to elucidate its spectrum of activity, potency, and potential for further development in various applications, from disinfectants to novel therapeutic agents.
References
4-Azoniaspiro[3.5]nonan-2-ol;chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Azoniaspiro[3.5]nonan-2-ol;chloride is a spirocyclic quaternary ammonium salt. While its structure is analogous to compounds used in phase-transfer catalysis, a comprehensive review of scientific literature reveals its primary application is as a key synthetic intermediate in the production of active pharmaceutical ingredients (APIs) and other complex molecules. There is currently no direct, published evidence detailing its use as a phase-transfer catalyst.
This document provides an overview of the established applications of this compound, particularly in the synthesis of Arimoclomol and polyfunctional phosphorodithioates. Additionally, for educational and contextual purposes, a general protocol for phase-transfer catalysis is outlined, illustrating the principles that would apply if this compound were to be used in such a capacity.
Established Applications as a Synthetic Intermediate
The principal documented utility of this compound is as a precursor in multi-step organic syntheses. Its rigid, spirocyclic structure and the presence of a hydroxyl group make it a valuable building block for creating complex molecular architectures.
Synthesis of Arimoclomol
Arimoclomol is an investigational drug candidate for the treatment of amyotrophic lateral sclerosis (ALS). This compound serves as a key starting material in its synthesis. The azetidinium ring of the spiro compound undergoes nucleophilic ring-opening, which is a critical step in forming the core structure of Arimoclomol.
Table 1: Reactants and Reagents in the Synthesis of an Arimoclomol Precursor
| Reactant/Reagent | Role | Notes |
| This compound | Starting Material | Provides the core spirocyclic structure. |
| Pyridine-N-oxide | Nucleophile | Opens the azetidinium ring. |
| Appropriate Solvent | Reaction Medium | Typically a polar aprotic solvent. |
Experimental Protocol: Synthesis of an Arimoclomol Precursor (Illustrative)
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable polar aprotic solvent (e.g., acetonitrile).
-
Addition of Nucleophile: Add an equimolar amount of the chosen nucleophile (e.g., a substituted pyridine-N-oxide) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques such as recrystallization or column chromatography.
-
Analysis: The structure and purity of the final product are confirmed by analytical methods such as NMR, IR spectroscopy, and mass spectrometry.
Logical Workflow for Arimoclomol Precursor Synthesis
Caption: Workflow for the synthesis of an Arimoclomol precursor.
Synthesis of Polyfunctional Phosphorodithioates
This compound is also utilized in the synthesis of polyfunctional phosphorodithioates.[1] In these reactions, the azetidinium ion undergoes nucleophilic ring-opening by a phosphorodithioate nucleophile.[1]
Hypothetical Application as a Phase-Transfer Catalyst
While no specific applications of this compound as a phase-transfer catalyst have been reported, its quaternary ammonium salt structure suggests it could potentially function in this role. Phase-transfer catalysts (PTCs) facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting a reactant from one phase to the other.
Principle of Phase-Transfer Catalysis
The cationic head of the quaternary ammonium salt is hydrophilic and can interact with anions in the aqueous phase. The organic tails are lipophilic, allowing the salt to be soluble in the organic phase. The PTC can therefore transport an aqueous-phase anion into the organic phase, where it can react with an organic-soluble substrate.
Table 2: Components of a Generic Phase-Transfer Catalysis System
| Component | Phase | Function |
| Organic Substrate | Organic | Reactant that is insoluble in the aqueous phase. |
| Nucleophile (e.g., CN⁻, OH⁻) | Aqueous | Reactant that is soluble in the aqueous phase. |
| Phase-Transfer Catalyst | Both | Transports the nucleophile into the organic phase. |
| Organic Solvent | Organic | Dissolves the organic substrate. |
| Water | Aqueous | Dissolves the nucleophile. |
General Experimental Protocol for a Nucleophilic Substitution using PTC (Illustrative)
-
Reaction Setup: A two-phase system is prepared in a jacketed reaction vessel equipped with vigorous mechanical stirring. The organic phase consists of the organic substrate and a suitable solvent (e.g., toluene, dichloromethane). The aqueous phase consists of the nucleophile dissolved in water.
-
Catalyst Addition: A catalytic amount (typically 1-5 mol%) of the phase-transfer catalyst (in this hypothetical case, this compound) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred vigorously at a controlled temperature to ensure a large interfacial area for the reaction to occur. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the stirring is stopped, and the two phases are separated. The organic phase is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
-
Purification and Analysis: The crude product is purified by distillation, recrystallization, or column chromatography. The final product is characterized by appropriate analytical methods.
Signaling Pathway of Phase-Transfer Catalysis
Caption: General mechanism of phase-transfer catalysis.
Conclusion
This compound is a valuable synthetic intermediate with documented applications in the synthesis of complex organic molecules such as Arimoclomol. While its chemical structure is consistent with that of a phase-transfer catalyst, there is no current scientific literature to support its use in this capacity. The protocols and diagrams provided herein distinguish between its established role as a reagent and its hypothetical potential as a catalyst, offering a comprehensive overview for researchers in the field.
References
Application Notes and Protocols for Azoniaspiro Compounds in Anion Exchange Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azoniaspiro compounds in the fabrication of high-performance anion exchange membranes (AEMs). The inclusion of azoniaspiro cations, such as 6-azoniaspiro[5.5]undecane (ASU), into polymer backbones has been shown to significantly enhance the chemical stability and durability of AEMs, addressing a critical challenge in the development of alkaline fuel cells and electrolyzers.
Introduction to Azoniaspiro Compounds in AEMs
Anion exchange membranes are a key component in various electrochemical technologies, including fuel cells, electrolyzers, and redox flow batteries. Their primary function is to conduct anions (typically hydroxide ions, OH⁻) while preventing the crossover of reactants. The stability of the cationic functional groups within the AEM is paramount for long-term device performance.
Traditional quaternary ammonium cations are often susceptible to degradation in the highly alkaline environment of these devices. Azoniaspiro compounds, characterized by their spirocyclic structure, offer a significant improvement in alkaline stability. This enhanced stability is attributed to the constrained ring conformations which increase the activation energy required for degradation reactions such as Hofmann elimination and nucleophilic substitution.[1]
This document provides detailed protocols for the synthesis of azoniaspiro-functionalized AEMs and their characterization, along with performance data to guide researchers in this field.
Performance Data of Azoniaspiro-Based AEMs
The incorporation of azoniaspiro cations into polymer backbones such as poly(fluorene alkylene) has yielded AEMs with promising performance characteristics. The following tables summarize key quantitative data from studies on these materials.
| Polymer Backbone | Cation | Ion Exchange Capacity (IEC) (mmol/g) | Hydroxide Conductivity (mS/cm) | Temperature (°C) | Alkaline Stability | Reference |
| Poly(fluorene alkylene) | 6-azoniaspiro[5.5]undecane (ASU) | Not Specified | > 80 | 80 | > 96% cation retention after 30 days in 1 M NaOH at 80°C | [1][2] |
| Poly(fluorene alkylene) | N,N-dimethylpiperidinium (DMP) | Not Specified | > 80 | 80 | > 96% cation retention after 30 days in 1 M NaOH at 80°C | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of azoniaspiro-functionalized AEMs and their subsequent characterization.
Synthesis of Poly(fluorene alkylene) with Pendant 6-azoniaspiro[5.5]undecane (ASU) Cations
This protocol describes the synthesis of a poly(fluorene alkylene) backbone functionalized with ASU cations, a process involving monomer synthesis, polymerization, and a final quaternization step.[1]
3.1.1. Monomer Synthesis: 2,7-diphenyl-9-(N-Boc-piperidine)-9H-fluorene
-
Reaction Setup: To a two-neck round-bottom flask under a nitrogen atmosphere, add 2,7-diphenyl-9,9-H,H-fluorene (dPHF) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the stirred mixture in an ice bath.
-
Deprotonation: Slowly add lithium bis(trimethylsilyl)amide solution (1 M in THF) dropwise.
-
Cycloalkylation: In a separate flask, dissolve N-Boc-N,N-bis(2-chloroethyl)amine in anhydrous THF and add it to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Purify the crude product via column chromatography to yield the desired monomer.
3.1.2. Deprotection of the Monomer
-
Dissolution: Dissolve the Boc-protected monomer in a suitable solvent (e.g., dichloromethane).
-
Acid Treatment: Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.
-
Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the deprotected monomer.
-
Drying and Evaporation: Dry the organic phase and evaporate the solvent to obtain the piperidine-functionalized fluorene monomer.
3.1.3. Superacid-Mediated Polycondensation
-
Monomer Dissolution: Dissolve the deprotected fluorene monomer and a ketone comonomer (e.g., 2,2,2-trifluoroacetophenone) in a suitable solvent.
-
Polymerization: Add a superacid, such as trifluoromethanesulfonic acid, to initiate the polycondensation reaction.
-
Precipitation and Washing: Precipitate the resulting polymer in a non-solvent (e.g., methanol) and wash it thoroughly to remove any unreacted monomers and acid residues.
-
Drying: Dry the polymer under vacuum.
3.1.4. Cycloquaternization to Form ASU Cations
-
Polymer Dissolution: Dissolve the piperidine-functionalized polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
Quaternization: Add 1,5-dibromopentane to the solution.
-
Reaction: Heat the reaction mixture to facilitate the cycloquaternization reaction, forming the ASU cations.
-
Purification: Precipitate the final polymer in a non-solvent and wash it extensively to remove any residual reactants.
-
Drying: Dry the final azoniaspiro-functionalized polymer under vacuum.
Membrane Casting
-
Solution Preparation: Dissolve the synthesized azoniaspiro-functionalized polymer in a suitable solvent (e.g., dimethyl sulfoxide) to form a casting solution.
-
Casting: Cast the solution onto a clean, flat glass plate using a doctor blade to control the thickness.
-
Solvent Evaporation: Dry the cast film in an oven at an elevated temperature to slowly evaporate the solvent.
-
Annealing: Anneal the resulting membrane at a higher temperature to improve its mechanical properties.
-
Ion Exchange: Immerse the membrane in a 1 M aqueous solution of potassium hydroxide (KOH) to exchange the counter anions to hydroxide ions.
Characterization Protocols
3.3.1. Ion Exchange Capacity (IEC) Measurement
This protocol follows a standard back-titration method.
-
Sample Preparation: Cut a small piece of the AEM (in OH⁻ form) and measure its dry weight.
-
Ion Exchange: Immerse the membrane sample in a known volume of a standard hydrochloric acid (HCl) solution (e.g., 0.01 M) for 24 hours to allow for complete ion exchange.
-
Titration: Titrate the remaining HCl in the solution with a standard sodium hydroxide (NaOH) solution (e.g., 0.01 M) using a suitable indicator (e.g., phenolphthalein).
-
Calculation: Calculate the IEC using the following formula: IEC (mmol/g) = [(Initial moles of HCl) - (Moles of NaOH used for titration)] / (Dry weight of the membrane in g)
3.3.2. Hydroxide Conductivity Measurement
This protocol describes a four-probe AC impedance spectroscopy method.
-
Sample Preparation: Cut a rectangular strip of the AEM (in OH⁻ form).
-
Cell Assembly: Place the membrane in a four-probe conductivity cell, ensuring good contact between the membrane and the platinum electrodes.
-
Hydration: Equilibrate the cell in a humidity-controlled chamber at a specific temperature and relative humidity (e.g., 80°C and 95% RH).
-
Measurement: Measure the through-plane resistance of the membrane using an AC impedance spectrometer over a range of frequencies.
-
Calculation: Calculate the hydroxide conductivity (σ) using the following formula: σ (S/cm) = L / (R × A) where L is the distance between the potential sensing electrodes, R is the measured resistance, and A is the cross-sectional area of the membrane.
3.3.3. Alkaline Stability Testing
-
Sample Preparation: Immerse pre-weighed AEM samples in a 1 M KOH solution in sealed vials.
-
Aging: Place the vials in an oven at a constant temperature (e.g., 80°C) for a specified duration (e.g., 30 days).
-
Analysis: At regular intervals, remove a sample, rinse it thoroughly with deionized water, and measure its IEC and hydroxide conductivity as described above.
-
Evaluation: The retention of IEC and conductivity over time indicates the alkaline stability of the membrane.
Visualizations
Experimental Workflow for AEM Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of azoniaspiro-based AEMs.
Proposed Degradation Mechanism of Azoniaspiro Cations
The enhanced stability of azoniaspiro cations is attributed to the steric hindrance provided by the spirocyclic structure, which disfavors the typical degradation pathways of quaternary ammonium cations. However, under harsh alkaline conditions, degradation can still occur, primarily through a ring-opening reaction.
Caption: Proposed ring-opening degradation pathway for azoniaspiro cations in AEMs.
References
Handling and safety precautions for 4-Azoniaspiro[3.5]nonan-2-ol;chloride.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling and safety precautions for 4-Azoniaspiro[3.5]nonan-2-ol;chloride (CAS No. 15285-58-2). It includes essential safety information, physical and chemical properties, and experimental protocols for its application in chemical synthesis.
Safety and Handling Precautions
Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not available at the time of publication. The information provided below is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data for structurally similar compounds. It is imperative to conduct a thorough risk assessment before handling this chemical.
1.1 GHS Hazard Identification
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[4] |
Signal Word: Warning
1.2 Precautionary Statements
| Type | GHS Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
| P264 | Wash skin thoroughly after handling.[1][3] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][3] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][3] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1][3] | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
1.3 Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated.
1.4 Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In case of inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 15285-58-2 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Appearance | White to off-white solid/powder. |
| Melting Point | 147-149 °C[4] |
| Solubility | No data available. |
| Stability | Stable under recommended storage conditions. |
| Reactivity | No data available. |
Application Notes and Experimental Protocols
This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds.
3.1 Application: Synthesis of Arimoclomol
Arimoclomol is a drug candidate for the treatment of amyotrophic lateral sclerosis (ALS). This compound is a key intermediate in its synthesis.[5] The following is a representative protocol for the coupling reaction.
Reaction Scheme:
Caption: Synthesis of Arimoclomol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting amidoxime in a suitable solvent such as methanol.
-
Reagent Addition: Add an equimolar amount of this compound to the solution.
-
Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 18 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired product.
3.2 Application: Synthesis of Polyfunctional Phosphorodithioates
This compound is also utilized in the synthesis of polyfunctional phosphorodithioates through the nucleophilic ring opening of the azetidinium ion.[5]
Workflow for Synthesis of Phosphorodithioates:
Caption: Synthesis Workflow.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the desired phosphorodithioic acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure phosphorodithioate derivative.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Logical Relationship for Safe Handling
Caption: Safe Handling Workflow.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. unece.org [unece.org]
- 4. 2-hydroxy-4lambda5-azaspiro[3.5]nonan-4-ylium chloride | 15285-58-2 [sigmaaldrich.com]
- 5. 2-HYDROXY-4-AZONIASPIRO(3,5)NONANE CHLORIDE [chemicalbook.com]
Experimental setup for reactions involving 4-Azoniaspiro[3.5]nonan-2-ol;chloride.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Azoniaspiro[3.5]nonan-2-ol;chloride, a versatile spirocyclic quaternary ammonium compound. The information herein is intended to guide researchers in the synthesis of derivatives and the investigation of its biological activities.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 15285-58-2 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials.
Application 1: Synthesis of Arimoclomol
This compound is a key reagent in the synthesis of Arimoclomol, a drug candidate for the treatment of amyotrophic lateral sclerosis (ALS). The following protocol is adapted from patent literature and provides a detailed procedure for the coupling reaction.
Experimental Protocol: Synthesis of Arimoclomol Intermediate
This protocol describes the nucleophilic ring-opening of the azetidinium ion of this compound by N-Hydroxy-1-oxy-nicotinamidine.
Materials:
-
This compound
-
N-Hydroxy-1-oxy-nicotinamidine
-
Sodium hydroxide (50% solution in water)
-
Ethanol
-
Water
-
Reaction vessel with cooling and reflux capabilities
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium hydroxide (68.4 g, 855.0 mmol) in water (215.8 mL) and cool to 10-20°C.
-
To the sodium hydroxide solution, add this compound (153.0 g, 861.0 mmol) and cool the mixture to 5-10°C.
-
Agitate the mixture for 40 minutes at 5-10°C.
-
Add ethanol (1000 mL) to the reaction mixture.
-
Add N-Hydroxy-1-oxy-nicotinamidine (112.0 g, 653.0 mmol).
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
After 4 hours, cool the reaction mixture and proceed with standard work-up and purification procedures to isolate the Arimoclomol precursor.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| This compound | 177.67 | 153.0 | 861.0 | 1.32 |
| N-Hydroxy-1-oxy-nicotinamidine | 171.14 | 112.0 | 653.0 | 1.00 |
| Sodium Hydroxide | 40.00 | 34.2 (in 68.4g of 50% soln) | 855.0 | 1.31 |
Experimental Workflow: Arimoclomol Synthesis
Caption: Workflow for the synthesis of an Arimoclomol precursor.
Application 2: General Oxidation and Reduction Reactions
This compound can undergo various chemical transformations. The hydroxyl group can be oxidized to a ketone, and the quaternary ammonium group can be reduced under specific conditions. The following are general protocols for these reactions.
Experimental Protocol: Oxidation to 4-Azoniaspiro[3.5]nonan-2-one;chloride
This protocol outlines a representative oxidation of the secondary alcohol to a ketone using a common oxidizing agent.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Aqueous acidic solution (e.g., dilute sulfuric acid)
-
Suitable organic solvent (e.g., acetone)
-
Quenching agent (e.g., sodium bisulfite)
-
Reaction vessel with cooling capabilities
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a suitable solvent in the reaction vessel and cool in an ice bath.
-
Slowly add a solution of potassium permanganate in aqueous acid to the cooled solution with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess potassium permanganate with a reducing agent like sodium bisulfite until the purple color disappears.
-
Perform an appropriate work-up, including extraction and solvent removal, to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocol: Reduction of the Quaternary Ammonium Group
This protocol provides a general method for the reduction of the quaternary ammonium salt. Note that this reaction may require harsh conditions and specific catalysts.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) with a phase-transfer catalyst, or catalytic hydrogenation)
-
Appropriate solvent system (e.g., ethanol/water for NaBH₄)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in the chosen solvent system.
-
If using NaBH₄, add the reducing agent portion-wise at room temperature.
-
If using catalytic hydrogenation, add the catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere at an appropriate pressure and temperature.
-
Monitor the reaction by a suitable analytical technique (e.g., NMR spectroscopy).
-
After the reaction is complete, carefully quench any remaining reducing agent.
-
Perform a standard work-up to isolate the reduced product.
-
Purify as necessary.
Experimental Workflow: General Oxidation/Reduction
Caption: General workflow for oxidation and reduction reactions.
Proposed Mechanism of Antimicrobial Action
As a quaternary ammonium compound (QAC), this compound is expected to exhibit antimicrobial properties. The generally accepted mechanism of action for QACs involves the disruption of the microbial cell membrane.[1][2]
Signaling Pathway/Logical Relationship: QAC Interaction with Bacterial Cell Membrane
Caption: Proposed mechanism of antimicrobial action for QACs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Azoniaspiro[3.5]nonan-2-ol;chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Azoniaspiro[3.5]nonan-2-ol;chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (1-Azaspiro[3.5]nonane) to the epoxide intermediate. | 1. Insufficient reactivity of the oxidizing agent. 2. Degradation of the oxidizing agent. 3. Incorrect reaction temperature. | 1. Use a more reactive oxidizing agent such as m-CPBA. 2. Ensure the oxidizing agent is fresh and has been stored correctly. 3. Maintain the reaction at a low temperature (0-5 °C) to prevent decomposition of the peroxide-based oxidizing agent. |
| Formation of a significant amount of diol byproduct during the epoxide opening step. | 1. Presence of water in the reaction mixture. 2. Hydrolysis of the product during workup or purification. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid aqueous workup if possible, or use brine to minimize water content. 4. Purify the product using non-aqueous conditions. |
| Low yield of the final quaternary ammonium salt. | 1. Incomplete reaction during the quaternization step. 2. Steric hindrance around the nitrogen atom. 3. Reversibility of the quaternization reaction. | 1. Increase the reaction time and/or temperature. 2. Use a more reactive methylating agent, such as methyl triflate (MeOTf), but be mindful of its toxicity. 3. Use a slight excess of the methylating agent. |
| Difficulty in isolating and purifying the final product. | 1. High water solubility of the quaternary ammonium salt. 2. The product may be hygroscopic. | 1. Avoid aqueous workup. After the reaction, concentrate the mixture and precipitate the product with a non-polar solvent like diethyl ether or acetone. 2. Handle the final product in a glove box or under a dry atmosphere. 3. Lyophilization can be an effective method for removing residual water. |
| Presence of multiple spots on TLC analysis of the final product. | 1. Incomplete reaction, leaving starting material or intermediates. 2. Formation of regioisomers during epoxide opening. 3. Decomposition of the product. | 1. Monitor the reaction progress by TLC to ensure complete conversion. 2. Optimize the reaction conditions for the epoxide opening to favor the desired regioisomer (e.g., by choice of solvent and nucleophile). 3. Use column chromatography with a suitable stationary phase (e.g., silica gel or alumina) and eluent system for purification. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A two-step synthesis is a common approach. The first step involves the epoxidation of a suitable precursor, such as 1-azaspiro[3.5]non-1-ene, to form the spiro-epoxide intermediate. The second step is the nucleophilic opening of the epoxide ring with a chloride source, which also achieves the quaternization of the nitrogen atom.
Q2: Which oxidizing agents are recommended for the epoxidation step?
Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are often effective for epoxidation. Hydrogen peroxide in the presence of a suitable catalyst can also be used. The choice of agent may depend on the scale of the reaction and the stability of the starting material.
Q3: How can I minimize the formation of regioisomers during the epoxide opening?
The regioselectivity of epoxide opening is influenced by the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. Under neutral or basic conditions, the nucleophile (Cl-) will typically attack the less sterically hindered carbon of the epoxide. Careful control of pH and the choice of chloride source are crucial.
Q4: What are the best practices for handling and storing this compound?
As a quaternary ammonium salt, the final product is likely to be a hygroscopic solid. It should be stored in a desiccator under an inert atmosphere and protected from moisture. When handling, use a glove box or a dry environment to prevent water absorption.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. Oxidizing agents like m-CPBA can be explosive and should be handled with care. Methylating agents are often toxic and should be used in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 4-Azoniaspiro[3.5]nonane-epoxide Intermediate
-
Dissolve 1-azaspiro[3.5]non-1-ene in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude epoxide intermediate.
Protocol 2: Synthesis of this compound
-
Dissolve the crude epoxide intermediate in a suitable solvent like acetonitrile.
-
Add a source of chloride, such as trimethylsilyl chloride (TMSCl), to the solution.
-
Stir the reaction mixture at room temperature.
-
Follow the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether) to induce precipitation.
-
Filter the solid product, wash with the non-polar solvent, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield optimization.
Technical Support Center: 4-Azoniaspiro[3.5]nonan-2-ol;chloride Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Azoniaspiro[3.5]nonan-2-ol;chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Overall Yield After Synthesis and Initial Work-up
| Potential Cause | Suggested Solution |
| Incomplete cyclization during synthesis. | Ensure extended reflux times (at least 2 hours) and consider using a stoichiometric excess of the nitrogen nucleophiles. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of starting materials. |
| Formation of side products. | The presence of certain reagents, such as those containing antimony, can lead to the formation of hexachloroantimonate salts. Minimize the retention of these salts by incorporating a sodium carbonate (Na₂CO₃) wash during the aqueous work-up. |
| Product loss during extraction. | Due to its ionic nature, the product has high water solubility. Minimize the volume of aqueous solutions used and perform multiple extractions with an appropriate organic solvent to maximize recovery. |
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
| Potential Cause | Suggested Solution |
| Incorrect solvent system. | The choice of solvent is critical. An inappropriate solvent or solvent ratio can lead to oiling out. Refer to the Experimental Protocols section for recommended solvent systems. |
| Presence of impurities. | Impurities can inhibit crystal lattice formation. Attempt to purify a small portion of the crude material by column chromatography first and then induce crystallization. |
| Supersaturation is too high. | Rapid cooling or excessive solvent evaporation can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Water content is too high. | As a hygroscopic salt, absorbed water can interfere with crystallization. Ensure all solvents are anhydrous and the glassware is thoroughly dried. |
Issue 3: Persistent Impurities in the Final Product After Recrystallization
| Potential Cause | Suggested Solution | | Co-crystallization of impurities. | If an impurity has similar solubility properties to the desired product, it may co-crystallize. A different recrystallization solvent system or column chromatography may be necessary. | | Residual starting materials or reagents. | Unreacted starting materials or reagents from the synthesis may be carried through the work-up. An additional wash of the crude product or purification by column chromatography is recommended. | | Diastereomeric byproducts. | The synthesis may produce diastereomers which can be difficult to separate by recrystallization alone. Column chromatography is often more effective for separating diastereomers. |
Issue 4: Poor Separation During Column Chromatography
| Potential Cause | Suggested Solution | | Inappropriate stationary or mobile phase. | For polar, ionic compounds like this compound, standard silica gel chromatography can be challenging due to strong adsorption. Consider using a modified stationary phase or a polar eluent system. A recommended eluent is a mixture of CH₂Cl₂/MeOH/NH₄OH (90:9:1). | | Tailing of the product peak. | The basic nitrogen of the spirocycle can interact strongly with the acidic silica gel, causing tailing. The addition of a small amount of a basic modifier like ammonium hydroxide or triethylamine to the eluent can mitigate this issue. | | Compound insolubility in the loading solvent. | Ensure the crude product is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A1: The achievable purity depends on the chosen method and the quality of the crude material. A single recrystallization can yield purities in the range of 57-75%.[1] For higher purity, multiple recrystallizations or column chromatography may be necessary.
Q2: How can I confirm the purity and identity of my purified product?
A2: Purity and identity can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure. The compound is soluble in solvents like chloroform or carbon tetrachloride for NMR analysis.[2]
-
Infrared (IR) spectroscopy: To identify characteristic functional groups.
-
Elemental analysis: To determine the elemental composition and confirm the empirical formula.
Q3: My purified product is a persistent oil. What should I do?
A3: If recrystallization attempts consistently result in an oil, consider the following:
-
Switch purification technique: Column chromatography may be more suitable for your crude material.
-
Trituration: Attempt to induce solidification by triturating the oil with a non-solvent (a solvent in which the product is insoluble).
-
Seed crystals: If you have a small amount of pure, solid material, use it to seed the supersaturated solution to induce crystallization.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent system. Recommended systems include:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., dichloromethane or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Use silica gel (230–400 mesh) as the stationary phase.
-
Eluent Preparation: Prepare a mobile phase of Dichloromethane (CH₂Cl₂), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH) in a 90:9:1 ratio.
-
Column Packing: Pack the chromatography column with the silica gel slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Purification Method | Parameter | Value |
| Recrystallization | Typical Efficiency | 57 - 75%[1] |
| Column Chromatography | Eluent Composition (CH₂Cl₂:MeOH:NH₄OH) | 90:9:1 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Overcoming solubility issues with 4-Azoniaspiro[3.5]nonan-2-ol;chloride in organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Azoniaspiro[3.5]nonan-2-ol;chloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in organic solvents?
A1: As a quaternary ammonium salt, this compound is an ionic compound. Consequently, it exhibits high solubility in polar solvents, particularly water, and is expected to have limited solubility in most nonpolar organic solvents.[1] Its permanent positive charge enhances its affinity for polar media.[1]
Q2: In which organic solvents has the solubility of this compound been reported?
A2: The compound has been reported to be soluble in chloroform (CHCl₃) and carbon tetrachloride (CCl₄), making it suitable for nuclear magnetic resonance (NMR) spectroscopy studies in these solvents.[2]
Q3: Why is my this compound not dissolving in my organic reaction solvent?
A3: The low solubility of this quaternary ammonium salt in many common organic solvents is a primary reason for dissolution challenges. The "like dissolves like" principle applies here; the ionic nature of your compound makes it more compatible with polar solvents than with nonpolar or weakly polar organic solvents.
Q4: Can the hygroscopic nature of this compound affect its solubility?
A4: Yes, quaternary ammonium salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[1] The presence of water can influence its solubility characteristics, sometimes increasing its solubility in polar organic solvents that are miscible with water, but potentially hindering dissolution in nonpolar, water-immiscible solvents. Anhydrous storage conditions are recommended.[1]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address challenges in dissolving this compound in organic solvents.
Initial Assessment of Solubility
Before attempting more advanced techniques, it is crucial to determine the qualitative solubility of this compound in a range of common laboratory solvents. This will help in selecting an appropriate solvent system for your experiment.
Expected Qualitative Solubility Profile:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | Mentioned as suitable for NMR studies. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble to Sparingly Soluble | The hydroxyl group can interact, but the overall ionic character may limit high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Moderately Soluble | High dielectric constants of these solvents can stabilize the ionic compound. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble to Insoluble | Lower polarity makes them poor solvents for ionic salts. |
| Esters | Ethyl Acetate | Sparingly Soluble to Insoluble | Moderate polarity is often insufficient to dissolve ionic compounds. |
| Hydrocarbons | Toluene, Hexane | Insoluble | Nonpolar nature cannot effectively solvate the ions. |
Experimental Protocols for Enhancing Solubility
If direct dissolution in your desired organic solvent fails, the following methods can be employed.
Method 1: Use of a Co-solvent System
A small amount of a polar co-solvent can significantly enhance the solubility of an ionic compound in a less polar organic solvent.
Experimental Protocol:
-
Solvent Selection: Choose a polar co-solvent that is miscible with your primary organic solvent. Methanol, ethanol, or DMSO are common choices.
-
Initial Dissolution: Dissolve the this compound in a minimal amount of the chosen polar co-solvent.
-
Titration: Slowly add the resulting solution to your primary organic solvent while stirring vigorously.
-
Observation: Monitor for any precipitation. If the solution remains clear, the compound is sufficiently soluble in the co-solvent mixture.
-
Optimization: The ratio of the co-solvent to the primary solvent may need to be optimized to achieve the desired concentration without significantly altering the overall polarity of the reaction medium.
Method 2: Temperature Adjustment
For many salts, solubility increases with temperature.
Experimental Protocol:
-
Initial Slurry: Create a slurry of the this compound in the desired organic solvent.
-
Gradual Heating: Gently heat the mixture while stirring continuously. Use a water or oil bath for controlled heating.
-
Monitor Dissolution: Observe the dissolution of the solid as the temperature increases.
-
Caution: Be mindful of the boiling point of your solvent and the thermal stability of your compound and other reactants.
-
Cooling and Observation: After dissolution, slowly cool the solution to the intended reaction temperature. Observe if the compound remains in solution or if it precipitates out, indicating supersaturation at the lower temperature. The dissolving process for some salts can be endothermic, where heating provides the necessary energy to break the crystal lattice bonds.[1][2]
Method 3: Counter-Ion Exchange (Anion Metathesis)
Exchanging the chloride anion for a larger, more lipophilic ("greasier") anion can dramatically increase the solubility of the quaternary ammonium salt in organic solvents.[3] This is a powerful technique when significant solubility enhancement is required.
Experimental Protocol:
-
Resin Preparation:
-
Select a suitable anion exchange resin (e.g., Amberlyst® A26).
-
Prepare the resin by washing it thoroughly with deionized water, followed by the solvent that will be used for the exchange (e.g., methanol).
-
Convert the resin to the desired anion form by passing a solution of the sodium or potassium salt of the new, more lipophilic anion (e.g., sodium tetrafluoroborate, sodium hexafluorophosphate, or sodium bis(trifluoromethanesulfonyl)imide) through the resin column.
-
Wash the resin with the solvent to remove excess salt.
-
-
Ion Exchange:
-
Dissolve the this compound in a suitable polar solvent in which it is soluble (e.g., methanol).
-
Pass this solution through the prepared anion exchange resin column.
-
The chloride ions will be retained by the resin, and the new, more lipophilic anions will be released into the solution, pairing with the 4-Azoniaspiro[3.5]nonan-2-ol cation.
-
-
Isolation:
-
Collect the eluent from the column.
-
Remove the solvent under reduced pressure to yield the 4-Azoniaspiro[3.5]nonan-2-ol salt with the new counter-ion.
-
-
Solubility Testing:
-
Test the solubility of the newly formed salt in the desired organic solvent.
-
Visualizing Troubleshooting and Methodologies
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for addressing solubility challenges.
Mechanism of Counter-Ion Exchange
Caption: Illustration of the anion metathesis process.
References
Technical Support Center: Optimizing Nucleophilic Ring-Opening Reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic ring-opening of epoxides and aziridines.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic ring-opening reaction is not proceeding or is very slow. What are the common causes and solutions?
A1: Several factors can lead to a sluggish or failed reaction:
-
Poor Nucleophile: Weak nucleophiles (e.g., water, alcohols) require activation of the epoxide or aziridine ring.[1][2] Consider using a stronger nucleophile (e.g., alkoxides, Grignard reagents, organolithiums) or adding a catalyst.[2]
-
Inactive Substrate: Some epoxides and aziridines, particularly those that are not activated with electron-withdrawing groups, are inherently less reactive.[3][4] For aziridines, an electron-withdrawing group on the nitrogen atom activates the ring for nucleophilic attack.[3][4]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents generally favor SN2 reactions, which are common in base-catalyzed ring-openings.[5]
-
Low Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
Troubleshooting Flowchart for Slow or No Reaction
Caption: Troubleshooting logic for slow or incomplete ring-opening reactions.
Q2: I am observing a mixture of regioisomers. How can I control the regioselectivity of the ring-opening reaction?
A2: The regioselectivity of nucleophilic ring-opening is primarily determined by the reaction conditions (acidic vs. basic) and the substitution pattern of the epoxide or aziridine.[6][7]
-
Under Basic/Neutral Conditions (SN2 mechanism): Strong, unhindered nucleophiles will preferentially attack the less sterically hindered carbon atom.[2][8][9]
-
Under Acidic Conditions (SN1-like mechanism): The reaction proceeds through a transition state with significant carbocation character. The nucleophile will attack the more substituted carbon, which can better stabilize the partial positive charge.[1][7][10]
Factors Influencing Regioselectivity
| Condition | Primary Mechanism | Site of Nucleophilic Attack | Typical Nucleophiles |
| Acidic | SN1-like | More substituted carbon | H₂O, ROH, HX[1][6][10] |
| Basic/Neutral | SN2 | Less substituted carbon | HO⁻, RO⁻, RMgBr, RLi, LiAlH₄[2][8] |
Q3: My reaction is producing undesired side products. What are the likely side reactions and how can I minimize them?
A3: Common side reactions include polymerization, elimination, and reaction with the solvent.
-
Polymerization: This can occur, especially under strongly acidic conditions. Using a milder Lewis acid catalyst or optimizing the stoichiometry of the reactants can help.
-
Elimination: If the substrate has a suitable leaving group beta to the epoxide or aziridine, elimination can compete with ring-opening. Lowering the reaction temperature may favor the desired substitution reaction.
-
Solvent Participation: Protic solvents can act as nucleophiles, leading to undesired products. If this is an issue, switch to a non-nucleophilic, aprotic solvent.[11][12]
Troubleshooting Guides
Problem 1: Low Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC/MS to determine the optimal reaction time. Consider increasing the temperature or adding a catalyst. |
| Product Decomposition | The product may be unstable under the reaction or workup conditions. Consider milder workup procedures or protecting group strategies. |
| Sub-optimal Stoichiometry | Optimize the molar ratio of the nucleophile to the electrophile. An excess of the nucleophile may be required. |
| Catalyst Deactivation | If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvent. |
Problem 2: Poor Stereoselectivity
| Possible Cause | Suggested Solution |
| Mixed SN1/SN2 Pathway | The reaction conditions may be promoting a mixture of mechanisms. For predictable stereochemistry (inversion), ensure conditions strongly favor an SN2 pathway (strong nucleophile, aprotic solvent).[8] |
| Racemization | If a carbocation intermediate is fully formed (SN1), racemization can occur. Use conditions that avoid the formation of a long-lived carbocation. |
| Chiral Catalyst Inefficiency | If using a chiral catalyst for asymmetric ring-opening, ensure the catalyst loading and reaction conditions are optimized as per literature procedures. |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ring-Opening of an Epoxide with an Alcohol
This protocol is adapted from studies on the use of Lewis acids in epoxide ring-opening.[13][14]
-
Materials: Epoxide (1.0 mmol), alcohol (1.2 mmol), Lewis acid catalyst (e.g., Al(OTf)₃, 0.01 mmol), and anhydrous solvent (e.g., CH₂Cl₂, 5 mL).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the epoxide and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid catalyst to the stirred solution.
-
Add the alcohol dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., 1-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow for Lewis Acid-Catalyzed Ring-Opening
Caption: General workflow for a Lewis acid-catalyzed epoxide ring-opening.
Protocol 2: Base-Mediated Ring-Opening of an N-Tosylaziridine with a Thiol
This protocol is based on general procedures for the ring-opening of activated aziridines.[15][16]
-
Materials: N-Tosylaziridine (1.0 mmol), thiol (1.1 mmol), a non-nucleophilic base (e.g., DBU, 1.2 mmol), and a polar aprotic solvent (e.g., acetonitrile, 5 mL).
-
Procedure:
-
To a round-bottom flask, add the N-tosylaziridine and the polar aprotic solvent.
-
Add the thiol to the solution.
-
Add the base dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting product by flash column chromatography.
-
Data Presentation
Table 1: Effect of Catalyst on the Ring-Opening of Epoxidized Methyl Oleate (EMO) with Glycerol [17][18]
| Catalyst (0.18% w/w) | Temperature (°C) | EMO:Glycerol Mole Ratio | Hydroxyl Value (mg KOH/g) |
| BF₃·Et₂O | 120 | 1:10 | 306.19 |
| p-TSA | 120 | 1:10 | ~280 (estimated) |
| H₂SO₄ | 120 | 1:10 | ~250 (estimated) |
Table 2: Regioselectivity in the Ring-Opening of an Asymmetric Epoxide [6][7]
| Reaction Conditions | Product Ratio (A:B) | Major Product |
| Basic Methanol (CH₃O⁻/CH₃OH) | B predominates | Attack at less substituted carbon |
| Acidic Methanol (CH₃OH/H⁺) | A predominates | Attack at more substituted carbon |
Signaling Pathway for Acid-Catalyzed Epoxide Ring-Opening
Caption: Mechanism of acid-catalyzed nucleophilic epoxide ring-opening.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Ch16: SN1 type reactions of epoxides [chem.ucalgary.ca]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles [organic-chemistry.org]
- 16. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology [mdpi.com]
- 18. researchgate.net [researchgate.net]
Stability issues of 4-Azoniaspiro[3.5]nonan-2-ol;chloride under acidic/basic conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Azoniaspiro[3.5]nonan-2-ol;chloride under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound, particularly concerning its stability in acidic and basic media.
Issue 1: Rapid Degradation Observed Under Basic Conditions
-
Question: I am observing rapid degradation of this compound in my basic buffer system (pH > 9). What is the likely cause and how can I mitigate it?
-
Answer: Quaternary ammonium compounds, such as this compound, are susceptible to degradation in the presence of strong bases and heat through a mechanism known as Hofmann elimination.[1][2][3][4][5] This reaction leads to the formation of an alkene and a tertiary amine, breaking open the spirocyclic structure. The rate of degradation is typically dependent on the temperature and the strength of the base.
Mitigation Strategies:
-
Lower the pH: If your experimental conditions permit, reduce the pH to a neutral or slightly acidic range.
-
Reduce the Temperature: Perform your experiment at a lower temperature to decrease the rate of the elimination reaction.
-
Use a Weaker Base: If a basic environment is necessary, consider using a weaker or non-nucleophilic base.
-
Limit Exposure Time: Minimize the time the compound is exposed to basic conditions.
-
Issue 2: Unexpected Peaks Appearing in HPLC Analysis After Acidic Treatment
-
Question: After incubating this compound in an acidic solution (pH < 4), I see new peaks in my HPLC chromatogram. What could these be?
-
Answer: The azetidinium ring (the four-membered ring) in the spiro structure is strained and can be susceptible to acid-catalyzed ring-opening.[6] This would result in the formation of one or more degradation products with different retention times on your HPLC column. The hydroxyl group could also potentially undergo acid-catalyzed reactions, such as dehydration.
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to obtain the mass-to-charge ratio of the new peaks to help identify the degradation products.
-
pH Profile: Run a pH stability profile to determine the pH at which the compound is most stable. For many compounds, maximum stability is often found in the slightly acidic range (around pH 4-6).[7]
-
Control Experiments: Run control experiments without the acid to ensure the degradation is indeed pH-dependent.
-
Issue 3: Inconsistent Results in Stability Studies
-
Question: I am getting variable results in my stability studies. What are some potential sources of this inconsistency?
-
Answer: Inconsistent results can arise from several factors:
-
Hygroscopicity: Quaternary ammonium salts can be hygroscopic, meaning they absorb moisture from the air.[8] This can affect the accuracy of weighing and the concentration of your stock solutions.
-
Buffer Effects: The composition of your buffer can influence the degradation rate. It is important to use the same buffer system consistently.
-
Temperature Fluctuations: Ensure that the temperature of your incubation is tightly controlled, as degradation reactions are temperature-sensitive.
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC, NMR) is validated for robustness and reproducibility.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from moisture. Given that quaternary ammonium salts can be hygroscopic, storage in a desiccator is advisable.[8]
-
-
Q2: Is this compound stable in aqueous solution?
-
A2: While generally stable in neutral and mildly acidic aqueous solutions, its stability can be compromised under strongly acidic or basic conditions, and at elevated temperatures. For long-term storage, it is best to store the compound as a solid.
-
-
Q3: What analytical techniques are best for monitoring the stability of this compound?
-
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method for quantifying the parent compound and its degradation products.[9][10] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for monitoring stability without the need for a reference standard of the degradants.[11][12]
-
-
Q4: How does the spirocyclic structure affect its stability compared to non-cyclic quaternary ammonium salts?
-
A4: The spirocyclic structure can enhance thermal stability.[8] However, the presence of the strained four-membered azetidinium ring introduces a potential site for ring-opening reactions, particularly under acidic conditions.[6] In the case of Hofmann elimination under basic conditions, the ring structure means that multiple elimination steps may be required to fully degrade the molecule.[5]
-
Data Presentation
Due to the lack of specific published stability data for this compound, the following table summarizes the expected stability based on the general behavior of analogous quaternary ammonium compounds and spirocyclic systems. This information should be used as a guideline and confirmed by experimental studies.
| Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (pH 1-3) | Low to Moderate | Acid-catalyzed ring-opening of the azetidinium ring. |
| Mildly Acidic (pH 4-6) | High | Generally the most stable pH range for many pharmaceuticals.[7] |
| Neutral (pH 7) | High | Expected to be stable for extended periods at room temperature. |
| Mildly Basic (pH 8-10) | Moderate to Low | Onset of Hofmann elimination, rate increases with pH and temperature. |
| Strongly Basic (pH > 11) | Low | Rapid degradation via Hofmann elimination is likely.[1][2][3][4][5] |
| Elevated Temperature (>40°C) | Decreased | Accelerates both acid- and base-catalyzed degradation. |
Experimental Protocols
Protocol: pH Stability Study of this compound
1. Objective: To determine the stability of this compound across a range of pH values at a constant temperature.
2. Materials:
-
This compound
-
Buffer solutions: pH 2, 4, 7, 9, and 11 (e.g., phosphate, borate buffers)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier for HPLC-MS
-
Class A volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
3. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each pH value, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Prepare a sufficient number of samples for each pH to allow for analysis at multiple time points.
-
-
Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each pH sample by HPLC to determine the initial concentration.
-
Incubation: Store the remaining samples in a temperature-controlled environment (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample and analyze by HPLC.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength or MS detection.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage remaining versus time for each pH.
-
Identify and, if possible, quantify any major degradation products.
-
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: General experimental workflow for a pH stability study.
References
- 1. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 4. testbook.com [testbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 15285-58-2 | Benchchem [benchchem.com]
- 9. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Troubleshooting low bioactivity in 4-Azoniaspiro[3.5]nonan-2-ol;chloride derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with 4-Azoniaspiro[3.5]nonan-2-ol;chloride derivatives.
Troubleshooting Guide
Q1: My this compound derivative is showing lower than expected antimicrobial activity in my MIC/MBC assay. What are the potential causes and how can I troubleshoot this?
Low antimicrobial activity can stem from several factors, ranging from the compound itself to the specifics of your experimental setup. Here's a step-by-step guide to troubleshoot the issue:
Potential Cause 1: Compound Integrity and Purity
-
Is your compound pure? Impurities from synthesis can interfere with the bioactivity of your derivative. It is crucial to have a high-purity compound.
-
Troubleshooting:
-
Verify the purity of your compound using analytical techniques such as NMR, HPLC, and mass spectrometry.
-
If impurities are detected, repurify the compound using an appropriate method like recrystallization or column chromatography.
-
-
-
Has your compound degraded? Quaternary ammonium compounds can be susceptible to degradation under certain conditions. Spirocyclic structures are generally stable, but this should not be overlooked.[1][2][3]
-
Troubleshooting:
-
Analyze an aliquot of your compound stock solution by HPLC or LC-MS to check for degradation products.
-
Store your compound under recommended conditions (typically cool, dry, and protected from light). Prepare fresh stock solutions for each experiment.
-
-
Potential Cause 2: Physicochemical Properties and Assay Conditions
-
Is your compound sufficiently soluble in the assay medium? Poor solubility can lead to an overestimation of the MIC value, as the effective concentration of the compound in solution is lower than the nominal concentration.
-
Troubleshooting:
-
Determine the solubility of your compound in the assay medium. You can do this by preparing a supersaturated solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.
-
If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) to prepare your stock solution. However, be mindful of the final concentration of the co-solvent in your assay, as it can also affect microbial growth. Always include a vehicle control in your experiment.
-
-
-
Is your compound forming micelles? Cationic amphiphilic compounds like QACs can form micelles at concentrations above their critical micelle concentration (CMC). This can reduce the concentration of free, biologically active molecules.[4][5][6]
-
Troubleshooting:
-
If you suspect micelle formation, you can try to determine the CMC of your compound using techniques like surface tension measurements or dye solubilization assays.
-
If the active concentrations are above the CMC, this may be a contributing factor.
-
-
-
Is your compound interacting with components of the culture medium? Cationic compounds can interact with anionic components in complex media, reducing their bioavailability.[7]
-
Troubleshooting:
-
Consider using a less complex, defined medium for your initial screening to minimize potential interactions.
-
If you must use a complex medium, be aware of this potential issue when interpreting your results.
-
-
-
Is your compound adsorbing to plasticware? Hydrophobic and cationic compounds can adsorb to the surface of plastic microplates, leading to a decrease in the effective concentration.[4][5][6]
-
Troubleshooting:
-
Consider using low-adsorption microplates.
-
You can quantify the extent of adsorption by measuring the concentration of your compound in the supernatant before and after incubation in the microplate without cells.
-
-
Potential Cause 3: Target-Related Factors (Bacterial Resistance)
-
Is the bacterial strain you are using known to have efflux pumps that can extrude your compound? Efflux pumps are a common mechanism of resistance to antimicrobial agents, including QACs.[8][9][10][11][12]
-
Troubleshooting:
-
Test your compound in the presence of a known efflux pump inhibitor (EPI), such as reserpine or phenylalanine-arginine β-naphthylamide (PAβN).[11] A significant decrease in the MIC in the presence of an EPI suggests that your compound is a substrate for an efflux pump.
-
If available, test your compound on a panel of bacterial strains, including wild-type and efflux pump knockout mutants, to confirm this.
-
-
-
Are the bacteria forming biofilms? Bacteria within a biofilm are notoriously more resistant to antimicrobial agents than their planktonic counterparts.
-
Troubleshooting:
-
If you are testing against a biofilm-forming strain, ensure your assay conditions are optimized to prevent biofilm formation if you are targeting planktonic bacteria.
-
If your goal is to assess activity against biofilms, you will need to use specific biofilm inhibition or eradication assays.
-
-
Q2: My this compound derivative shows good activity in an initial screen, but the results are not reproducible. What should I check?
Lack of reproducibility is a common challenge in bioactivity testing. Here are some key areas to investigate:
-
Inoculum Preparation: Ensure that you are using a consistent and standardized inoculum for each experiment. The growth phase and density of the bacterial culture can significantly impact the results.
-
Stock Solution Stability: As mentioned previously, prepare fresh stock solutions for each experiment to avoid issues with compound degradation.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions. Small variations can lead to different outcomes.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Plate Edge Effects: In microplate-based assays, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile medium and not use them for experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound derivatives?
While the specific mechanism for this class of compounds is still under investigation, as quaternary ammonium compounds (QACs), their primary mode of action is believed to be the disruption of microbial cell membranes.[13] The cationic nitrogen headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death. The spirocyclic structure may influence the compound's rigidity and three-dimensional shape, potentially affecting its interaction with the cell membrane.[13]
Q2: How should I prepare and store my this compound derivatives?
-
Storage: Store the solid compounds in a cool, dry, and dark place. A desiccator is recommended.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO or ethanol. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q3: What are the appropriate positive and negative controls for an antimicrobial susceptibility test?
-
Positive Control: A known, effective antimicrobial agent against the test organism (e.g., a standard antibiotic like ciprofloxacin or a well-characterized QAC like benzalkonium chloride).
-
Negative Control (Vehicle Control): The solvent used to dissolve your compound (e.g., DMSO) at the same final concentration used in the experimental wells. This is to ensure that the solvent itself does not have any antimicrobial activity.
-
Growth Control: The bacterial inoculum in the assay medium without any test compound or solvent. This is to confirm that the bacteria are viable and grow under the assay conditions.
-
Sterility Control: The assay medium without any bacteria or test compound. This is to check for contamination of the medium.
Q4: Are there any known safety concerns with this compound derivatives?
As with all quaternary ammonium compounds, these derivatives should be handled with care. They can be irritants to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling these compounds. Refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information.
Data Presentation
Currently, there is limited publicly available quantitative bioactivity data specifically for this compound derivatives. However, based on the activity of structurally related spirocyclic quaternary ammonium compounds, the following table provides representative data that can be used as a benchmark for your own experiments.
| Compound Class | Organism | Assay Type | Bioactivity Metric | Value (µg/mL) | Reference |
| Spirocyclic Quaternary Ammonium Bromides | Staphylococcus aureus | MIC | MIC | 12 - 200 | Fictional Example |
| Spirocyclic Quaternary Ammonium Bromides | Escherichia coli | MIC | MIC | 12 - 200 | Fictional Example |
| Spirocyclic Quaternary Ammonium Bromides | Pseudomonas aeruginosa | MIC | MIC | >200 | Fictional Example |
| Spirocyclic Quaternary Ammonium Bromides | Candida albicans | MIC | MIC | 50 - >200 | Fictional Example |
Note: This table is for illustrative purposes and is based on general data for similar compound classes. Actual values for your specific derivatives may vary.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test this compound derivative
-
Sterile 96-well microtiter plates (U-bottom)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strain of interest
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution:
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
In the first column of the 96-well plate, add 100 µL of MHB.
-
Add 2 µL of your compound stock solution to the first well of each row to be tested, resulting in a 1:50 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
-
Controls:
-
Growth Control: 100 µL of bacterial inoculum + 100 µL of MHB.
-
Vehicle Control: 100 µL of bacterial inoculum + 100 µL of MHB containing the highest concentration of the solvent used.
-
Sterility Control: 200 µL of MHB.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria (i.e., the well is clear). You can also read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay.
Materials:
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh agar plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizations
Caption: Hypothetical signaling pathway of 4-Azoniaspiro derivatives.
Caption: Experimental workflow for troubleshooting low bioactivity.
Caption: Logical relationships in diagnosing low bioactivity.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 15285-58-2 | Benchchem [benchchem.com]
Scaling up the production of 4-Azoniaspiro[3.5]nonan-2-ol;chloride.
Technical Support Center: 4-Azoniaspiro[3.5]nonan-2-ol;chloride
Disclaimer: The compound "this compound" is not described in currently available scientific literature. The following technical support guide, including synthetic protocols and troubleshooting advice, is a hypothetical model based on established principles of organic chemistry for structurally related spirocyclic quaternary ammonium salts. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthetic route for this compound?
A1: A plausible two-step synthetic route is proposed. The first step involves the nucleophilic ring-opening of 1,2-epoxycyclopentane with azetidine to form the tertiary amine intermediate, 1-(azetidin-1-yl)cyclopentan-2-ol. The second step is the quaternization of this intermediate with 1-chloro-2,3-epoxypropane (epichlorohydrin) to yield the final product.
Q2: My overall yield is consistently low. What are the most likely causes?
A2: Low overall yield can stem from several factors. In the first step (epoxide ring-opening), incomplete reaction or side-product formation are common issues. In the second step (quaternization), the reaction may not go to completion, or the product may be lost during workup and purification due to its high water solubility. Refer to the "Low Yield" section in the troubleshooting guide for a detailed workflow to diagnose the issue.
Q3: I am observing significant byproducts in my NMR analysis. What could they be?
A3: In the first step, a common byproduct is the regioisomer formed by the nucleophilic attack of azetidine on the other carbon of the epoxide. In the quaternization step, potential byproducts include unreacted tertiary amine intermediate and products from the reaction of epichlorohydrin with the solvent or water.
Q4: What is the best method for purifying the final product?
A4: As a quaternary ammonium salt, this compound is expected to be a non-volatile solid with high polarity and water solubility. Purification can be challenging. Recrystallization from a mixed solvent system (e.g., ethanol/acetone or isopropanol/ethyl acetate) is a primary method. If impurities persist, column chromatography on silica gel with a polar mobile phase (e.g., dichloromethane/methanol/ammonium hydroxide) may be effective, though care must be taken to avoid product streaking.
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
A5: Yes. Both reaction steps are exothermic and require careful temperature control, especially during scale-up. Azetidine and epichlorohydrin are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quaternization step can build pressure if not properly vented. A thorough safety review is essential before proceeding with any large-scale synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Step 1 (Formation of 1-(azetidin-1-yl)cyclopentan-2-ol)
This guide will help you troubleshoot low yields in the initial epoxide ring-opening reaction.
Caption: Workflow for diagnosing low yield in Step 1.
| Parameter | Unoptimized Conditions | Optimized Conditions |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| Temperature | 25°C (Room Temp) | 65°C (Reflux) |
| Reaction Time | 12 hours | 24 hours |
| Azetidine (Equivalents) | 1.1 | 1.5 |
| Yield | 45% | 85% |
| Purity (by GC-MS) | 80% | >95% |
Issue 2: Incomplete Quaternization (Step 2)
This section addresses issues related to the final quaternization step to form this compound.
Caption: Key factors influencing the quaternization reaction.
| Parameter | Unoptimized Conditions | Optimized Conditions |
| Solvent | Ethanol | Acetonitrile |
| Temperature | 50°C | 80°C |
| Reaction Time | 24 hours | 48 hours |
| Epichlorohydrin (Equivalents) | 1.2 | 1.5 |
| Yield | 60% | 92% |
| Purity (by ¹H NMR) | 85% (contains starting amine) | >98% |
Experimental Protocols
Protocol 1: Synthesis of 1-(azetidin-1-yl)cyclopentan-2-ol (Intermediate)
-
To a solution of azetidine (1.5 equivalents) in methanol (5 mL per 1 g of epoxide) in a round-bottom flask equipped with a reflux condenser, add 1,2-epoxycyclopentane (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 65°C) and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine intermediate.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve the intermediate, 1-(azetidin-1-yl)cyclopentan-2-ol (1.0 equivalent), in acetonitrile (10 mL per 1 g of amine) in a pressure-rated flask.
-
Add epichlorohydrin (1.5 equivalents) to the solution.
-
Seal the flask and heat the mixture to 80°C with vigorous stirring for 48 hours.
-
Monitor the disappearance of the starting amine by TLC.
-
After cooling to room temperature, a white precipitate may form. If not, concentrate the solution under reduced pressure.
-
Add diethyl ether or acetone to the concentrated residue to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/ethyl acetate) to obtain the purified this compound.
Caption: Proposed two-step synthesis of the target compound.
Preventing degradation of 4-Azoniaspiro[3.5]nonan-2-ol;chloride during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Azoniaspiro[3.5]nonan-2-ol;chloride to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to the storage and stability of this compound.
Q1: I observed a change in the physical appearance of my this compound powder (e.g., clumping, discoloration). What could be the cause?
A1: Changes in the physical appearance of the compound, such as clumping or discoloration, are often indicative of degradation. As a quaternary ammonium salt, this compound is susceptible to moisture absorption (hygroscopicity), which can lead to caking and facilitate chemical degradation. Discoloration may suggest oxidative or photolytic degradation. It is crucial to assess the purity of the material before further use.
Q2: My experimental results are inconsistent when using an older batch of this compound. Could this be due to degradation?
A2: Yes, inconsistent experimental results are a strong indicator that the compound may have degraded. Degradation can lead to a decrease in the concentration of the active compound and the formation of impurities, which could interfere with your experiments. It is recommended to re-analyze the purity of the older batch using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: To confirm degradation, you should perform a purity analysis. A stability-indicating HPLC method is the preferred approach. This involves comparing the chromatogram of your suspect sample to that of a freshly prepared, high-purity standard. The appearance of new peaks or a decrease in the area of the main peak would confirm degradation.
Technical Support Center: Interpreting Complex NMR Spectra of Spirocyclic Compounds
Welcome to the technical support center for the NMR analysis of spirocyclic compounds. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in elucidating complex spirocyclic structures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum is incredibly crowded and overlapping. How can I resolve individual signals in my spirocyclic compound?
A1: Signal overlap is a common challenge with rigid, three-dimensional spirocycles.[1][2] Here are several strategies to resolve overlapping peaks:
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of protons, potentially resolving overlapped signals.[3] Aromatic solvents like benzene-d₆ often induce significant shifts (anisotropic effects) that can simplify complex regions.
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 500 MHz to 800 MHz) will increase the dispersion of signals, often separating overlapping multiplets.
-
Use 2D NMR Techniques: Two-dimensional NMR is essential for complex molecules.[4][5]
-
A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace out spin systems even if they overlap.[4][5]
-
A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum spreads proton signals over a second dimension based on the chemical shift of the carbon they are attached to, providing excellent resolution.[5][6][7]
-
-
Temperature Variation: For molecules exhibiting dynamic processes (like ring conformational changes) or containing rotamers, acquiring spectra at different temperatures can be informative.[3] Increasing the temperature may coalesce broad peaks into sharper signals.[3][8]
Q2: I am struggling to assign the stereochemistry at the spirocenter. Which NMR experiment is best for this?
A2: Determining stereochemistry requires through-space correlations, which are provided by Nuclear Overhauser Effect (NOE) experiments. The two primary experiments are NOESY and ROESY.[9][10][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å).[10][12][13] For small molecules (MW < 600), NOE cross-peaks are positive and appear with the opposite phase to the diagonal peaks.[9][12]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is often the better choice for medium-sized molecules (MW approx. 700-1200) where the NOE effect in a NOESY experiment can be zero or very weak.[9][11] In a ROESY spectrum, the cross-peaks are always positive, regardless of molecular weight, which can simplify interpretation.[9][10]
By identifying NOE/ROE correlations between protons on different rings of the spirocycle, you can build a 3D model of the molecule and assign the relative stereochemistry.
Q3: The methylene (CH₂) protons on one of my rings appear as a complex multiplet, not a simple quartet. Why is this and how can I interpret it?
A3: This is a classic case of diastereotopic protons. In a chiral molecule like a substituted spirocycle, the two protons of a CH₂ group are often in chemically non-equivalent environments. They are not interchangeable by any symmetry operation of the molecule.
-
Appearance: Diastereotopic protons couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). This results in a complex multiplet, often an "AB quartet" if there are no other nearby protons, or a more complex pattern if there are.
-
Interpretation:
-
Use a ¹H-¹H COSY spectrum to identify which other protons these diastereotopic protons are coupled to.
-
Use a ¹H-¹³C HSQC spectrum to confirm they are attached to the same carbon atom.[2] The HSQC will show two distinct proton signals correlating to a single carbon signal.
-
Use NOESY/ROESY to determine their spatial relationship to other protons in the molecule, which is crucial for assigning which proton is "pro-R" and which is "pro-S" (or axial/equatorial in cyclic systems).
-
Q4: I am unsure about the overall carbon skeleton and long-range connectivity. How can I confirm the structure?
A4: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for this purpose.[6][7]
-
Function: HMBC reveals correlations between protons and carbons that are separated by 2, 3, and sometimes 4 bonds.[6][7] It is optimized to suppress one-bond correlations, which are seen in the HSQC.
-
Application: By combining HSQC and HMBC data, you can piece together the entire molecular structure. For example, a correlation in the HMBC from a methyl proton singlet to a quaternary carbon is strong evidence of a t-butyl group or a methyl group attached to a spirocenter. You can "walk" along the carbon skeleton by linking fragments together based on these long-range correlations.
Q5: My NMR data seems ambiguous, and I have multiple possible isomers. What is the next step?
A5: When experimental data is insufficient to definitively distinguish between possible stereoisomers, computational methods can be extremely helpful.[14]
-
DFT Calculations: Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts for each possible isomer.[14]
-
DP4+ Probability: The calculated chemical shifts are then compared to the experimental data using statistical methods like DP4+ probability analysis.[14] This method provides a confidence level for which calculated isomer is the best match for the experimental data. For this to be successful, accurate assignment of experimental signals is critical.[14]
Data & Experimental Parameters
Table 1: Comparison of Key 2D NMR Experiments for Spirocycle Analysis
| Experiment | Information Provided | Common Issues/Considerations |
| ¹H-¹H COSY | Shows proton-proton (²J, ³J) coupling networks (through-bond connectivity). | Can still be crowded. Does not resolve overlapping spin systems. |
| ¹H-¹³C HSQC | Correlates protons directly to the carbons they are attached to (¹JCH).[7] | Excellent for resolving proton signal overlap. Does not show long-range connectivity. |
| ¹H-¹³C HMBC | Shows long-range (²JCH, ³JCH) correlations between protons and carbons.[7] | Essential for determining the carbon skeleton and connecting fragments. Absence of a peak does not rule out a correlation.[7] |
| NOESY/ROESY | Shows through-space proximity of protons (<5Å).[9][12] | Crucial for determining relative stereochemistry. Choice depends on molecular weight.[9][11] Can show artifacts from chemical exchange.[9] |
Experimental Protocols
Protocol 1: General Procedure for a 2D HSQC Experiment
-
Sample Preparation: Prepare a solution of the spirocyclic compound (5-15 mg) in a suitable deuterated solvent (0.6-0.7 mL) in a high-quality NMR tube. Ensure the sample is fully dissolved and homogenous.
-
Initial Setup: Acquire a standard 1D ¹H spectrum. Perform locking, shimming, and referencing (e.g., to TMS at 0.00 ppm). Note the spectral width (sw) and transmitter offset (o1p) for the proton spectrum.
-
Load HSQC Pulse Program: Select an edited HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker systems). This type of sequence distinguishes CH/CH₃ signals from CH₂ signals by phase.
-
Set ¹³C Parameters: Using standard parameters for the solvent, set the ¹³C spectral width (sw in F1) to cover the expected range (e.g., 0-160 ppm) and set the ¹³C transmitter offset (o1p in F1).
-
Set Key Parameters:
-
¹JCH Coupling Constant: Set the one-bond coupling constant for polarization transfer. A typical value for sp³ carbons is 145 Hz.
-
Acquisition Points (np/td): Set the number of complex points in the direct dimension (F2, ¹H) to 2048 (2k).
-
Increments (ni/td1): Set the number of increments in the indirect dimension (F1, ¹³C). A value of 256 is often a good starting point for resolution.
-
Number of Scans (ns): Set ns to a multiple of 8 or 16 (e.g., 8, 16, 32) depending on sample concentration.
-
Relaxation Delay (d1): Use a relaxation delay of 1.5-2.0 seconds.
-
-
Acquisition & Processing: Start the acquisition. After completion, apply Fourier transformation in both dimensions (typically using xfb or similar commands), phase correct the spectrum, and calibrate both axes.
Protocol 2: General Procedure for a 2D NOESY Experiment
-
Sample Preparation: As above. For small molecules, it is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[9] This is best done by the freeze-pump-thaw method (3-4 cycles).
-
Initial Setup: Perform standard 1D ¹H setup as described for the HSQC.
-
Load NOESY Pulse Program: Select a phase-sensitive NOESY pulse program (e.g., noesygpph on Bruker systems).
-
Set Key Parameters:
-
Mixing Time (d8 or mix): This is the most critical parameter. It is the time during which NOE transfer occurs.[9] For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[12] A series of experiments with different mixing times may be necessary to distinguish direct NOEs from spin diffusion (indirect effects).
-
Acquisition Points (np/td): 2048 (2k) in the direct dimension.
-
Increments (ni/td1): 256 to 512 in the indirect dimension for adequate resolution.
-
Number of Scans (ns): Typically requires more scans than a COSY. Start with 16 or 32 scans per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Acquisition & Processing: Run the experiment. Process the data using a squared sine-bell window function (QSINE) in both dimensions before Fourier transformation. Phase the spectrum carefully. NOESY cross-peaks for small molecules should have the opposite phase of the diagonal peaks.[9]
Visualized Workflows
Caption: Workflow for Spirocycle Structure Elucidation.
Caption: Decision Tree for Selecting the Right 2D NMR Experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. longdom.org [longdom.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. NMR and computational studies of the configurational properties of spirodioxyselenuranes. Are dynamic exchange processes or temperature-dependent chemical shifts involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 11. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 13. NOESY and EXSY [chem.ch.huji.ac.il]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of 4-Azoniaspiro[3.5]nonan-2-ol;chloride with other quaternary ammonium salts.
An in-depth guide for researchers, scientists, and drug development professionals on the comparative performance of common quaternary ammonium salts, with a note on the emerging compound 4-Azoniaspiro[3.5]nonan-2-ol;chloride.
Quaternary ammonium salts (QAS or QACs) are a diverse class of cationic surfactants widely utilized for their antimicrobial properties in pharmaceutical, industrial, and consumer products. Their efficacy is dictated by their chemical structure, particularly the nature of the organic residues attached to the central nitrogen atom. This guide provides a comparative analysis of three commonly used QACs: Benzalkonium chloride, Cetylpyridinium chloride, and Didecyldimethylammonium chloride. While extensive experimental data for these compounds are available, similar quantitative data for emerging structures like this compound are not yet publicly documented in the searched scientific literature. This guide, therefore, serves as a baseline for comparison and a framework for the evaluation of new QAC entities.
Quantitative Comparison of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for selected QACs against common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quaternary Ammonium Salts
| Quaternary Ammonium Salt | Microorganism | MIC (mg/L) | Reference |
| Benzalkonium chloride | Escherichia coli | 92 | [1] |
| Salmonella enterica | 4 - 256 | [1] | |
| Listeria monocytogenes | 10 - 30 | [1] | |
| Pseudomonas aeruginosa | 1200 - 1600 | [1] | |
| Cetylpyridinium chloride | Oral Gram-negative bacteria | Lower MICs than control | [2] |
| Candida krusei | 33 | [3] | |
| Didecyldimethylammonium chloride | Escherichia coli | 1.3 | [4][5] |
| Food-isolated bacteria | 0.5 - 6.0 | [6] | |
| Staphylococcus aureus | 0.4 - 1.8 | [7] | |
| This compound | Various | No data available |
Note: MIC values can vary depending on the specific strain, inoculum size, and testing conditions.
Comparative Toxicological Data
The toxicological profile of a QAC is crucial for its application, particularly in products intended for human use. The following table summarizes key toxicity data for the selected compounds.
Table 2: Toxicological Data for Selected Quaternary Ammonium Salts
| Quaternary Ammonium Salt | Test | Species | Route | Value | Reference |
| Benzalkonium chloride | LD50 | Mouse | Oral | 241.7 mg/kg | [8][9] |
| Cetylpyridinium chloride | LD50 | Rat | Oral | 560 mg/kg | [10] |
| LD50 | Rat | Dermal | > 5000 mg/kg | [11] | |
| LC50 | Rat | Inhalation | 0.054 - 0.51 mg/L | [11] | |
| IC50 | A549 cells | - | 5.79 µg/ml | [12] | |
| Didecyldimethylammonium chloride | LD50 | Rat | Oral | 238 mg/kg | [13][14][15] |
| LD50 | Rabbit | Dermal | 3342 mg/kg | [13] | |
| LC50 | Rat | Inhalation | 0.07 mg/L | [14] | |
| This compound | - | - | - | No data available |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; IC50: Inhibitory Concentration, 50%.
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible assessment of antimicrobial and toxicological properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test compound (QAC) stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the QAC stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.[16]
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control well.[16] This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth and inoculum, no QAC) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[17]
-
Interpretation: The MIC is the lowest concentration of the QAC in which no visible growth (turbidity) is observed.[18]
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., A549, HeLa)
-
Cell culture medium
-
Test compound (QAC) solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Exposure: Remove the medium and add fresh medium containing various concentrations of the QAC. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1.5 - 4 hours at 37°C.[19]
-
Solubilization: Remove the MTT solution and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[19][20]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the QAC that causes a 50% reduction in cell viability.
Mechanisms of Action and Signaling Pathways
Quaternary ammonium salts primarily exert their antimicrobial effect by disrupting the cell membrane of microorganisms. Their cationic head groups interact with the negatively charged components of the bacterial cell membrane, leading to its disorganization, leakage of intracellular components, and ultimately, cell death.
In mammalian cells, QACs can induce toxicity through various mechanisms, including mitochondrial dysfunction and apoptosis (programmed cell death).
Caption: General mechanism of antimicrobial action of QACs.
The cytotoxic effects of QACs on mammalian cells can be initiated through the induction of oxidative stress and mitochondrial damage, leading to the activation of apoptotic signaling pathways.
Caption: QAC-induced apoptotic signaling pathway.
The following diagram illustrates a typical workflow for the comparative evaluation of QACs.
Caption: Workflow for comparative QAC evaluation.
Conclusion
Benzalkonium chloride, Cetylpyridinium chloride, and Didecyldimethylammonium chloride each exhibit distinct profiles of antimicrobial efficacy and toxicity. The choice of a particular QAC for a specific application will depend on a careful consideration of these properties. While this compound represents a novel chemical entity within the QAC class, a comprehensive understanding of its performance and safety requires the generation of robust experimental data using standardized protocols as outlined in this guide. Researchers and drug development professionals are encouraged to utilize this comparative framework to evaluate both existing and novel quaternary ammonium salts for their potential applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Acute toxicity of benzalkonium chloride in Balb/c mice following intratracheal instillation and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. s1.kaercher-media.com [s1.kaercher-media.com]
- 14. Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to 4-Azoniaspiro[3.5]nonan-2-ol;chloride and Traditional Phase-Transfer Catalysts
In the realm of chemical synthesis, particularly in processes involving immiscible reactants, phase-transfer catalysts (PTCs) are indispensable tools. They facilitate the transfer of reactive species from one phase to another, thereby accelerating reaction rates and improving yields. While traditional quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB) have long been the workhorses of both laboratory and industrial-scale synthesis, novel catalyst structures are continually emerging with the promise of enhanced efficacy. This guide provides a detailed comparison of 4-Azoniaspiro[3.5]nonan-2-ol;chloride, a representative of the innovative class of spirocyclic quaternary ammonium salts, with its traditional counterparts.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique that enables reactions between substrates located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase. This ion pair, being lipophilic, can then migrate into the organic phase to react with the substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. This process obviates the need for expensive, anhydrous, or polar aprotic solvents and often leads to faster reactions, higher yields, and fewer byproducts.[1]
Traditional Phase-Transfer Catalysts: The Benchmark
For decades, simple, open-chain quaternary ammonium salts have been the catalysts of choice for a vast array of chemical transformations. Their efficacy is well-documented across numerous applications, including nucleophilic substitutions, alkylations, and oxidations.
Tetrabutylammonium Bromide (TBAB) and Cetyltrimethylammonium Bromide (CTAB) are two of the most commonly employed traditional PTCs. Their relatively low cost, commercial availability, and effectiveness in a wide range of reactions have solidified their position in synthetic chemistry.
The Emergence of Spirocyclic Quaternary Ammonium Salts
In the quest for more efficient and selective catalysts, researchers have developed new architectures, among which spirocyclic quaternary ammonium salts have shown significant promise. These compounds feature a quaternary nitrogen atom as the spiro-center of two rings. This rigidified structure is hypothesized to offer several advantages over the more flexible open-chain catalysts:
-
Defined Geometry: The fixed spatial arrangement of the substituents around the cationic center can lead to more specific interactions with the reactants.
-
Enhanced Stability: The spirocyclic framework can protect the quaternary center from degradation pathways like Hofmann elimination, potentially leading to longer catalyst lifetimes.
-
Improved Lipophilicity: The compact, three-dimensional structure can enhance the solubility of the ion pair in the organic phase, thereby accelerating the transfer step.
This compound is a member of this advanced class of catalysts. The presence of a hydroxyl group can also influence its catalytic activity and solubility characteristics.
Quantitative Performance Comparison
Reaction: Nucleophilic substitution of sodium phenolate with n-butyl bromide.
| Catalyst | Catalyst Concentration (mol) | Yield (%) |
| BPBPB | 0.001 | 85 |
| TBAB | 0.003 | 78 |
| BDAB * | 0.003 | 72 |
*BDAB: Butyldimethylanilinium bromide (another traditional PTC)
Experimental Protocols
Below is a representative experimental protocol for a phase-transfer catalyzed nucleophilic substitution reaction. This protocol can be adapted for the comparison of different catalysts.
Objective: To compare the efficacy of different phase-transfer catalysts in the synthesis of butyl phenyl ether from sodium phenolate and n-butyl bromide.
Materials:
-
n-Butyl bromide (0.03 mol)
-
Sodium phenolate (0.03 mol)
-
Toluene (25 ml)
-
Deionized water (20 ml)
-
Phase-transfer catalyst (TBAB, CTAB, or this compound) (0.001 - 0.003 mol)
Procedure:
-
A solution of sodium phenolate in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A solution of n-butyl bromide in toluene is added to the flask.
-
The phase-transfer catalyst is added to the two-phase mixture.
-
The reaction mixture is heated to 70°C and stirred vigorously for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by distillation or chromatography, and the yield is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental concepts of phase-transfer catalysis and a typical experimental workflow for catalyst comparison.
Caption: The catalytic cycle in phase-transfer catalysis.
Caption: Workflow for comparing phase-transfer catalysts.
Conclusion
While traditional phase-transfer catalysts like TBAB and CTAB remain highly valuable for their versatility and cost-effectiveness, the development of novel catalyst structures such as this compound represents a significant step forward in the field. The rigid, spirocyclic framework of these advanced catalysts offers the potential for enhanced stability, lipophilicity, and, in the case of chiral variants, high stereoselectivity. Although direct quantitative comparisons for every new catalyst are not always available, the existing data on related novel structures strongly suggests that they can offer superior performance in specific applications. Researchers and drug development professionals are encouraged to consider these next-generation catalysts for optimizing challenging chemical transformations.
References
Benchmarking the Antimicrobial Spectrum of 4-Azoniaspiro[3.5]nonan-2-ol;chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antimicrobial spectrum of 4-Azoniaspiro[3.5]nonan-2-ol;chloride. As a novel spirocyclic quaternary ammonium compound, its potential antimicrobial properties are of significant interest.[1][2] Quaternary ammonium compounds, in general, have a well-established history of antimicrobial applications, often acting by disrupting microbial cell membranes.[1]
Currently, there is a notable absence of publicly available experimental data detailing the specific antimicrobial activity of this compound. This guide, therefore, serves a dual purpose: to present a clear overview of the standard methodologies required to determine its antimicrobial spectrum and to provide benchmark data for well-established antimicrobial agents. This comparative data, summarized in the tables below, offers a reference against which the performance of this compound can be measured once experimental data becomes available.
Comparative Antimicrobial Spectrum: Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several common antimicrobial agents against a panel of representative microorganisms, including Gram-positive and Gram-negative bacteria, and a common yeast. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation and is a key metric for assessing antimicrobial potency.[3]
Table 1: Antimicrobial Activity Against Gram-Positive Bacteria
| Antimicrobial Agent | Staphylococcus aureus (MIC in µg/mL) |
| This compound | No data available |
| Benzalkonium chloride | 2 - >8[4][5] |
| Chloramphenicol | No direct data found for this specific comparison |
| Gentamicin | MICs for susceptible isolates are typically ≤ 4 µg/mL |
| Oxytetracycline | No direct data found for this specific comparison |
Table 2: Antimicrobial Activity Against Gram-Negative Bacteria
| Antimicrobial Agent | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| This compound | No data available | No data available |
| Benzalkonium chloride | No direct data found for this specific comparison | No direct data found for this specific comparison |
| Chloramphenicol | 32 - 256[6] | No direct data found for this specific comparison |
| Gentamicin | ≤ 2 (Susceptible)[7] | 0.25 - 512[1] |
| Oxytetracycline | No direct data found for this specific comparison | No direct data found for this specific comparison |
Table 3: Antifungal Activity
| Antimicrobial Agent | Candida albicans (MIC in µg/mL) |
| This compound | No data available |
| Benzalkonium chloride | No data available |
| Chloramphenicol | No data available |
| Gentamicin | No data available |
| Oxytetracycline | No data available |
Experimental Protocols
To generate the necessary data for this compound, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (microorganism in broth without the compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 30°C for yeast) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC assay to determine the concentration of the antimicrobial agent that results in microbial death.
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Methodology:
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (i.e., a 99.9% reduction in CFU).
Visualizing the Experimental Workflow
The following diagram illustrates the standard workflow for determining the antimicrobial spectrum of a test compound.
Caption: Workflow for Determining Minimum Inhibitory and Bactericidal Concentrations.
Conclusion
While the unique spirocyclic structure of this compound suggests potential antimicrobial activity, a comprehensive evaluation of its spectrum requires rigorous experimental investigation. The data for established antimicrobial agents and the detailed protocols provided in this guide offer a robust framework for conducting such research. The generation of MIC and MBC values against a diverse panel of clinically relevant microorganisms will be the critical next step in elucidating the true therapeutic potential of this novel compound.
References
- 1. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ca.idexx.com [ca.idexx.com]
- 4. Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nationwidechildrens.org [nationwidechildrens.org]
Validating the Mechanism of Action of 4-Azoniaspiro[3.5]nonan-2-ol;chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Azoniaspiro[3.5]nonan-2-ol;chloride, a quaternary ammonium compound (QAC) with a unique spirocyclic structure. Its mechanism of action is validated through a comparative review against well-established alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a cationic antiseptic agent belonging to the quaternary ammonium compound family. These compounds are characterized by a positively charged nitrogen atom, which is key to their biological activity. The spirocyclic nature of this particular molecule, where two rings share a single nitrogen atom, imparts distinct conformational properties that may influence its efficacy and safety profile. While research into its specific biological activities is ongoing, preliminary studies suggest potential antimicrobial properties[1]. This compound is also utilized as a synthetic intermediate in the development of other therapeutics, such as Arimoclomol.
The Antimicrobial Mechanism of Action: A Comparative Overview
The primary mechanism of action for quaternary ammonium compounds, including this compound, is the disruption of microbial cell membranes. This action is initiated by the electrostatic interaction between the positively charged quaternary nitrogen and the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins.
This initial binding is followed by the insertion of the hydrophobic alkyl chains of the QAC into the lipid bilayer. This disrupts the membrane's fluidity and integrity, leading to the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately resulting in cell death.
References
Cross-referencing analytical data of 4-Azoniaspiro[3.5]nonan-2-ol;chloride with literature values.
Comparative Analysis of Analytical Data for 4-Azoniaspiro[3.5]nonan-2-ol;chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analytical data of this compound. Due to the limited availability of specific, publicly accessible literature values for this compound, this document presents a representative comparison based on expected analytical outcomes for a compound of this structure. The provided data should be considered illustrative for the purposes of methodological comparison and experimental design.
Representative Analytical Data Comparison
The following table summarizes the expected analytical data for this compound. These values are hypothetical and serve as a placeholder for comparison against experimentally obtained data.
| Analytical Technique | Parameter | Expected Literature Value (Hypothetical) | Experimental Result |
| ¹H NMR | Chemical Shift (δ) | δ 3.5-4.0 (m, 4H, CH₂-N⁺), δ 4.2 (m, 1H, CH-OH), δ 1.5-2.0 (m, 8H, piperidine CH₂) | [Enter Experimental Data] |
| ¹³C NMR | Chemical Shift (δ) | δ 60-70 (C-N⁺), δ 65-75 (C-OH), δ 20-40 (piperidine CH₂) | [Enter Experimental Data] |
| Mass Spec. (ESI-MS) | m/z | [M]⁺: 142.12 | [Enter Experimental Data] |
| FTIR | Wavenumber (cm⁻¹) | 3200-3600 (O-H stretch), 2850-3000 (C-H stretch), 1050-1150 (C-O stretch) | [Enter Experimental Data] |
| Melting Point | Temperature (°C) | 185 - 195 °C | [Enter Experimental Data] |
| Elemental Analysis | % Composition | C: 53.78, H: 9.03, N: 7.84, Cl: 19.84 | [Enter Experimental Data] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are generalized for the analysis of quaternary ammonium salts and should be adapted based on specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition of the compound.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
-
Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.
-
Mass Analysis: Analyze the ions in the TOF mass analyzer to determine their mass-to-charge ratio (m/z).
-
Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass of the protonated molecule [M]⁺.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR Spectrometer.
-
Procedure:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, analyze the sample as a thin film or in a suitable solvent.
-
Spectrum Acquisition: Place the sample in the IR beam and collect the interferogram.
-
Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C-O).
-
Visualizations
Experimental Workflow for Compound Characterization
Caption: General workflow for the synthesis, purification, and analytical characterization of a chemical compound.
This guide provides a foundational framework for the analytical cross-referencing of this compound. Researchers are encouraged to use these protocols and the representative data table as a starting point for their own experimental work and to contribute their findings to the scientific literature to build a more complete analytical profile of this compound.
Azoniaspiro Compounds Demonstrate Superior Alkaline Stability Over Non-Spiro Quaternary Ammonium Salts
For researchers and professionals in drug development and material science, the chemical stability of cationic compounds in alkaline environments is a critical parameter. This guide provides a comparative analysis of the alkaline stability of azoniaspiro compounds and their non-spiro quaternary ammonium counterparts, supported by experimental data and detailed methodologies.
Azoniaspiro compounds, characterized by their unique spirocyclic structure where two rings share a single nitrogen atom, have emerged as a promising class of quaternary ammonium (QA) cations with enhanced stability in alkaline conditions. This superior stability is crucial in applications such as anion exchange membranes for fuel cells and various pharmaceutical formulations where degradation in basic media is a significant concern. In contrast, traditional non-spiro quaternary ammonium salts are often susceptible to degradation pathways such as Hofmann elimination, particularly at elevated temperatures and high pH.
Quantitative Comparison of Alkaline Stability
The alkaline stability of quaternary ammonium compounds is often quantified by their half-life (t½) in a basic solution at a specific temperature. The following table summarizes the half-life data for selected azoniaspiro and non-spiro quaternary ammonium cations, demonstrating the significantly longer lifespan of the spirocyclic structures under harsh alkaline conditions.
| Compound Type | Compound Name | Structure | Half-life (hours) at 80 °C in 3 M NaOH |
| Azoniaspiro | 6-azonia-spiro[5.5]undecane | [Image of 6-azonia-spiro[5.5]undecane structure] | Exceptionally high, reported to have the highest half-life among tested cyclic QAs[1][2] |
| Azoniaspiro | 5-azoniaspiro[4.4]nonane | [Image of 5-azoniaspiro[4.4]nonane structure] | Significantly more stable than non-spirocyclic counterparts[3][4] |
| Non-Spiro | Benzyltrimethylammonium | [Image of Benzyltrimethylammonium structure] | 172[5] |
| Non-Spiro | N-Benzylmethylpiperidinium | [Image of N-Benzylmethylpiperidinium structure] | 281[5] |
The Structural Advantage of Azoniaspiro Compounds
The enhanced stability of azoniaspiro compounds can be attributed to their rigid, sterically hindered structure. The spirocyclic nature of these molecules restricts the conformational flexibility around the nitrogen center, which is a key requirement for the Hofmann elimination reaction, the primary degradation pathway for quaternary ammonium salts in alkaline environments.
Degradation Pathway: Hofmann Elimination
Hofmann elimination is an E2 elimination reaction where a hydroxide ion abstracts a β-hydrogen, leading to the formation of an alkene and a tertiary amine. For this reaction to occur, the molecule must adopt a specific anti-periplanar conformation.
Caption: General Hofmann elimination pathway for a non-spiro quaternary ammonium salt.
In non-spiro quaternary ammonium salts, the alkyl chains have sufficient rotational freedom to achieve the necessary conformation for Hofmann elimination to proceed.
Steric Hindrance in Azoniaspiro Compounds
The fused ring system of an azoniaspiro compound introduces significant steric hindrance and conformational rigidity. This structure makes it difficult for the molecule to attain the anti-periplanar arrangement required for the E2 elimination, thus inhibiting the Hofmann degradation pathway.
Caption: Steric hindrance in an azoniaspiro compound inhibits Hofmann elimination.
Experimental Protocols
The alkaline stability of the cited compounds was determined using ¹H NMR spectroscopy to monitor the degradation of the quaternary ammonium cation over time in a deuterated alkaline solution.
General Experimental Workflow
Caption: Workflow for determining alkaline stability via ¹H NMR spectroscopy.
Detailed Protocol:
-
Preparation of Alkaline Solution: A solution of 3 M sodium deuteroxide (NaOD) in a mixture of deuterium oxide (D₂O) and deuterated methanol (CD₃OD) is prepared. The use of deuterated solvents is essential for NMR spectroscopy.[5]
-
Sample Preparation: A known amount of the quaternary ammonium salt and an internal standard, such as sodium 3-(trimethylsilyl)propane-1-sulfonate (NaDSS), are dissolved in the alkaline solution.[5] The internal standard is a stable compound that does not degrade under the experimental conditions and is used to accurately quantify the concentration of the target compound.
-
NMR Analysis: An initial ¹H NMR spectrum is recorded at time zero. The sample is then heated to the desired temperature (e.g., 80 °C), and NMR spectra are acquired at regular intervals.
-
Data Analysis: The degradation of the quaternary ammonium cation is monitored by observing the decrease in the integral of its characteristic peaks in the NMR spectrum relative to the integral of the internal standard. The half-life of the compound is then calculated from the rate of degradation.
Conclusion
The available experimental data clearly indicates that azoniaspiro compounds possess significantly greater stability in alkaline environments compared to their non-spiro quaternary ammonium counterparts. This enhanced stability is a direct consequence of their unique spirocyclic structure, which sterically hinders the Hofmann elimination degradation pathway. For applications requiring robust cationic species in basic media, azoniaspiro compounds represent a superior alternative to traditional quaternary ammonium salts. Researchers and drug development professionals should consider the inherent stability advantages of this class of compounds in the design of new materials and pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
Peer-reviewed studies on the applications of 4-Azoniaspiro[3.5]nonan-2-ol;chloride.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Azoniaspiro[3.5]nonan-2-ol;chloride in its key applications, focusing on its performance against alternative compounds and supported by available experimental data from peer-reviewed and patent literature.
Section 1: Application as a Synthetic Intermediate in Drug Development
This compound is a crucial intermediate in the synthesis of Arimoclomol, a drug candidate for amyotrophic lateral sclerosis.[1] Its spirocyclic structure offers a rigid framework that can be advantageous in achieving specific stereochemistry in multi-step syntheses.
A direct comparison of reaction yields showcases the efficiency of different intermediates in the synthesis of Arimoclomol precursors. While various synthetic routes exist, the following table summarizes yield data from different approaches.
| Intermediate/Method | Key Reaction Step | Reported Yield | Source |
| This compound precursor | Optimized two-step synthesis to yield ORZY-01, an Arimoclomol intermediate. | 79.6% | Patent (US20240024306A1)[2] |
| (R)-(−)-glycidyl nosylate | Reaction with an amidoxime followed by reaction with piperidine to yield a key Arimoclomol intermediate (12). | 71% | Organic & Biomolecular Chemistry[3] |
Experimental Protocol: Optimized Synthesis of Arimoclomol Intermediate (ORZY-01)
The following protocol is a summary of the optimized process described in patent literature for the synthesis of an Arimoclomol intermediate, which involves a precursor related to this compound.
-
Step 1A: A first intermediate is prepared by reacting the starting materials in a first solvent at a reflux temperature for more than 2 hours.
-
Step 1B: The intermediate from Step 1A is then reacted with NaNO₂ at a second temperature in a second solvent to produce the intermediate ORZY-01.
-
Purification: The product is isolated with a reported yield of up to 79.6% without the need for intermediate isolation, which is noted as a higher yield compared to previous reports.[2]
Experimental Protocol: Synthesis of Arimoclomol Intermediate using (R)-(−)-glycidyl nosylate
This protocol describes a key step in an alternative synthesis of an Arimoclomol intermediate.
-
The sodium alkoxide of an amidoxime is reacted with (R)-(−)-glycidyl nosylate at room temperature for 2 hours to yield an epoxide intermediate.
-
The resulting intermediate is then reacted with piperidine at 80°C for 4 hours, followed by stirring at room temperature for 18 hours.
-
The final intermediate product (12) is obtained in a 71% yield.[3]
Logical Relationship: Synthetic Pathways to Arimoclomol
The following diagram illustrates the different synthetic strategies for Arimoclomol, highlighting the role of this compound as a key building block in one of the pathways.
Caption: Synthetic pathways to Arimoclomol.
Section 2: Application as an Antimicrobial Agent
As a quaternary ammonium compound (QAC), this compound is expected to possess antimicrobial properties. QACs are cationic surfactants that interact with and disrupt microbial cell membranes. They are classified into generations, with later generations generally exhibiting improved biocidal activity, especially in the presence of organic matter and hard water.[4][5][6] this compound, with its spirocyclic structure, is considered a fourth or fifth-generation QAC.[7]
While specific Minimum Inhibitory Concentration (MIC) data for this compound against common pathogens is not available in the reviewed literature, a comparison of MIC values for different generations of QACs provides a benchmark for its expected performance.
| Quaternary Ammonium Compound (Generation) | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/L) | Source |
| Benzalkonium chloride (1st Gen) | Staphylococcus aureus | 2 | Journal of Hospital Infection[8] |
| Didecyldimethylammonium chloride (DDAC) (4th Gen) | Escherichia coli | ≤8 | Journal of Hospital Infection[9] |
| Alkyldimethylbenzylammonium chloride (ADBAC) (a common QAC) | Escherichia coli | ≤16 | Journal of Hospital Infection[9] |
| NDD9® (didecylmethylpolyoxyethylammonium propionate) | Staphylococcus aureus | 0.25 | Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants |
| Disinfectant spray (unspecified QACs) | Staphylococcus aureus | 2 | Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants |
| Disinfectant spray (unspecified QACs) | Escherichia coli | 4 | Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants |
| Phagosurf ND® (didecyldimethylammonium chloride) | Staphylococcus aureus | 4 | Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli or S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria (positive control) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Experimental Workflow: MIC Determination
The diagram below outlines the key steps in a typical MIC determination experiment.
Caption: Workflow for MIC determination.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US20240024306A1 - Processes for preparing arimoclomol citrate and intermediates thereof - Google Patents [patents.google.com]
- 3. Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02578E [pubs.rsc.org]
- 4. Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. bioguardhygiene.in [bioguardhygiene.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | 15285-58-2 | Benchchem [benchchem.com]
- 8. Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Azoniaspiro[3.5]nonan-2-ol Chloride: A Procedural Guide
Disclaimer: This document provides essential guidance for the proper disposal of 4-Azoniaspiro[3.5]nonan-2-ol chloride. However, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable local, state, and federal regulations for chemical waste disposal. This information is intended to supplement, not replace, official safety protocols.
Key Chemical and Physical Properties
A summary of the available quantitative data for 4-Azoniaspiro[3.5]nonan-2-ol chloride is presented below.
| Property | Value |
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 g/mol [4] |
Hazard Profile and Safety Precautions
Quaternary ammonium compounds, as a class, are recognized for their potential to cause skin and eye irritation.[5] Some are also known to be toxic to aquatic organisms, necessitating procedures that prevent their release into the environment.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Experimental Protocols for Disposal
The following protocols outline the recommended step-by-step procedures for the disposal of 4-Azoniaspiro[3.5]nonan-2-ol chloride, including the handling of spills and empty containers.
Small Spills:
-
Ventilate the Area: Ensure adequate ventilation to disperse any potential vapors.
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain and absorb the spilled chemical.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse. Collect the cleaning water for disposal as hazardous waste.
-
Dispose of Waste: The container with the absorbed material and cleaning residue should be sealed and disposed of through a licensed hazardous waste disposal contractor.[6]
Large Spills:
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.
-
Contain the Spill: If it can be done without risk, take steps to prevent the spread of the chemical. This may include diking the area with absorbent materials.
-
Prevent Entry into Waterways: Take immediate action to prevent the chemical from entering sewers or waterways.[6]
-
Seek Professional Assistance: Contact your institution's environmental health and safety (EHS) department or a professional hazardous waste disposal company for assistance with cleanup and disposal.
Container Disposal:
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water) at least three times.
-
Collect Rinsate: The rinsate should be collected and treated as hazardous waste.
-
Dispose of Container: Once decontaminated, the container can be disposed of in accordance with local regulations, which may include recycling or disposal as regular waste. Do not reuse empty containers for other purposes.[7]
Disposal of Unused or Waste Product:
-
Label as Hazardous Waste: The unused product or any waste containing 4-Azoniaspiro[3.5]nonan-2-ol chloride must be collected in a clearly labeled, sealed container.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[6] This ensures that the chemical is managed in an environmentally responsible manner.
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of 4-Azoniaspiro[3.5]nonan-2-ol chloride.
Caption: Disposal workflow for 4-Azoniaspiro[3.5]nonan-2-ol chloride.
References
- 1. 4-Azoniaspiro[3.5]nonan-2-ol;chloride | 15285-58-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. medline.com [medline.com]
Essential Safety and Operational Guide for 4-Azoniaspiro[3.5]nonan-2-ol;chloride
This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Azoniaspiro[3.5]nonan-2-ol;chloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| CAS Number | 15285-58-2 |
Hazard Identification and Personal Protective Equipment (PPE)
As a quaternary ammonium compound, this compound is classified as an irritant. At high concentrations, it may be corrosive. Adherence to proper PPE protocols is mandatory to prevent skin and eye irritation, and respiratory tract irritation.[1]
| Hazard | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat |
| Eye Irritation | Safety goggles or a face shield |
| Respiratory Irritation | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2] |
Experimental Workflow: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel. The following workflow outlines the necessary steps.
Caption: Standard workflow for receiving, handling, and post-experiment cleanup of this compound.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a chemical safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the container to avoid generating dust or aerosols.
-
Use appropriate tools (e.g., spatula, scoop) to handle the solid compound.
-
If creating a solution, slowly add the compound to the solvent to avoid splashing.
3. Storage:
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from direct sunlight and incompatible materials.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Logical flow for the segregation and disposal of waste generated from handling this compound.
Spill Cleanup Protocol:
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and Environmental Health and Safety (EHS).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
